3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid
Description
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Properties
IUPAC Name |
3-[(3-methylthiophen-2-yl)methylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-9-5-6-17-12(9)8-14-11-4-2-3-10(7-11)13(15)16/h2-7,14H,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYWDFMSJNCJRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359451 | |
| Record name | 3-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869950-52-7 | |
| Record name | 3-[[(3-Methyl-2-thienyl)methyl]amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869950-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Profile: 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic Acid
[1][2]
Executive Summary & Compound Identity
This guide provides a comprehensive spectroscopic analysis and characterization strategy for 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid (CAS: 869950-52-7).[1][2] This compound represents a critical scaffold in medicinal chemistry, often utilized as an intermediate in the synthesis of kinase inhibitors and GPCR ligands due to the bioisosteric properties of the thiophene ring.[1][2]
The data presented below synthesizes theoretical chemical shifts derived from substituent additivity rules (Cheminformatics) with empirical data from structurally analogous thiophene-amino-benzoates. This approach ensures high-confidence validation parameters for researchers synthesizing or sourcing this material.[1][2]
Chemical Identity Table
| Parameter | Detail |
| Chemical Name | 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid |
| CAS Number | 869950-52-7 |
| Molecular Formula | C₁₃H₁₃NO₂S |
| Molecular Weight | 247.31 g/mol |
| Monoisotopic Mass | 247.0667 Da |
| SMILES | Cc1csc(CNCc2cccc(C(=O)O)c2)c1 |
| Key Functional Groups | Carboxylic Acid, Secondary Amine, Thiophene (3-methyl substituted) |
Synthesis Context & Impurity Profile
To accurately interpret spectroscopic data, one must understand the synthesis origin.[1][2] This compound is typically generated via Reductive Amination .[1]
-
Reactants: 3-Aminobenzoic acid + 3-Methylthiophene-2-carboxaldehyde.[1][2]
-
Reagent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) in DCE/AcOH.
-
Critical Impurities to Monitor:
Synthesis Pathway Visualization
Figure 1: Reductive amination pathway.[1][2] Monitoring the disappearance of the imine intermediate is critical for process control.
High-Resolution NMR Spectroscopy
The following data represents the consensus chemical shifts expected in DMSO-d₆ . DMSO is the preferred solvent due to the poor solubility of the zwitterionic amino-acid core in CDCl₃.[1][2]
¹H NMR Data (400 MHz, DMSO-d₆)
Note: Chemical shifts (δ) are in ppm relative to TMS.
| Position/Group | Shift (δ ppm) | Multiplicity | Integral | Coupling (J) | Assignment Logic (Causality) |
| -COOH | 12.40 - 12.60 | Broad Singlet | 1H | - | Acidic proton; typically broad due to hydrogen bonding/exchange.[1][2] |
| Ar-H (Benzoic-2) | 7.18 | Singlet (t-like) | 1H | - | Ortho to amine (shielded) and COOH (deshielded).[1][2] Net effect cancels. |
| Ar-H (Benzoic-6) | 7.35 | Doublet (d) | 1H | 7.6 Hz | Ortho to COOH (deshielded).[1][2] |
| Thiophene-H5 | 7.28 | Doublet (d) | 1H | 5.1 Hz | Alpha to Sulfur, furthest from methyl.[1][2] |
| Ar-H (Benzoic-5) | 7.12 | Triplet (t) | 1H | 7.8 Hz | Meta position; standard aromatic range.[1][2] |
| Thiophene-H4 | 6.85 | Doublet (d) | 1H | 5.1 Hz | Beta to Sulfur, ortho to methyl group.[1][2] |
| Ar-H (Benzoic-4) | 6.78 | Doublet (dd) | 1H | 8.0, 2.0 Hz | Ortho to amine (strongly shielded by resonance).[1][2] |
| -NH- | 6.30 - 6.50 | Broad Triplet | 1H | 6.0 Hz | Exchangeable.[1] Couples to methylene CH₂. Disappears with D₂O shake. |
| -CH₂- (Linker) | 4.35 | Doublet (d) | 2H | 6.0 Hz | Benzylic-like position; deshielded by Nitrogen and Thiophene ring.[1][2] Becomes Singlet on D₂O shake. |
| -CH₃ (Thiophene) | 2.18 | Singlet (s) | 3H | - | Methyl attached to aromatic thiophene ring.[1][2] |
¹³C NMR Data (100 MHz, DMSO-d₆)
Key diagnostic signals for structural confirmation.
| Carbon Type | Shift (δ ppm) | Assignment |
| Carbonyl (C=O) | 168.2 | Carboxylic acid carbonyl.[1][2] |
| Ar-C (Benzoic-3) | 148.5 | Ipso carbon attached to Nitrogen (strongly deshielded).[1][2] |
| Thiophene-C2 | 136.0 | Ipso carbon attached to methylene linker.[1] |
| Thiophene-C3 | 134.5 | Ipso carbon attached to Methyl group.[1] |
| Ar-C (Benzoic-1) | 131.5 | Ipso carbon attached to Carbonyl.[1][2] |
| Ar-C (Benzoic-6) | 129.0 | Aromatic CH.[1][2] |
| Thiophene-C5 | 128.8 | Alpha carbon in thiophene.[1] |
| Thiophene-C4 | 124.5 | Beta carbon in thiophene.[1] |
| Ar-C (Benzoic-5) | 118.5 | Aromatic CH.[1][2] |
| Ar-C (Benzoic-4) | 116.8 | Aromatic CH (shielded by amine).[1][2] |
| Ar-C (Benzoic-2) | 112.5 | Aromatic CH (shielded by amine).[1][2] |
| Linker (-CH₂-) | 42.5 | Methylene bridge.[1][2] |
| Methyl (-CH₃) | 13.8 | Methyl substituent on thiophene.[1][2] |
Mass Spectrometry (LC-MS) Profile
For validation in biological matrices or purity checks, LC-MS (ESI) is the standard.[1][2]
-
Retention Time: Moderate polarity (elutes early-mid on C18 columns with Water/Acetonitrile gradients).[1][2]
Fragmentation Pattern (ESI+)[1][2]
-
Primary Fragment (m/z 111.0): Cleavage of the C-N bond yields the (3-methylthiophen-2-yl)methyl carbocation .[1][2] This is the signature peak for the thiophene moiety.[1][2]
-
Secondary Fragment (m/z 138.0): 3-Aminobenzoic acid fragment (after loss of the thiophene tail).[1][2]
Figure 2: Predicted ESI+ fragmentation pathway.[1][2] The presence of m/z 111 is diagnostic for the 3-methyl-2-thienyl moiety.[1][2]
Infrared (IR) Spectroscopy
IR is useful for solid-state identification (ATR-FTIR).[1][2]
-
3350 - 3400 cm⁻¹: N-H stretching (secondary amine).[1][2] Often weak/broad.[1][2]
-
2500 - 3300 cm⁻¹: O-H stretching (Carboxylic acid).[1][2] Very broad "hump" characteristic of dimers.[1][2]
-
1680 - 1700 cm⁻¹: C=O stretching (Aromatic carboxylic acid).[1][2] Strong intensity.
-
1580 - 1610 cm⁻¹: N-H bending / C=C aromatic stretching.[1]
-
740 - 760 cm⁻¹: C-H out-of-plane bending (meta-substituted benzene).[1][2]
Experimental Validation Protocols
Sample Preparation for NMR
-
Solvent: Use DMSO-d₆ (99.9% D).[1][2] CDCl₃ is not recommended due to potential aggregation or precipitation of the zwitterion.[1][2]
-
Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.
-
D₂O Exchange: Run the standard proton spectrum first. Then add 1 drop of D₂O, shake, and re-run.
HPLC Purity Method
References
-
Compound Entry: National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 916577, 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid. Retrieved from [Link]
-
Synthesis Methodology: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] Retrieved from [Link]
-
Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST).[1][2] Spectral Database for Organic Compounds (SDBS).[1][2] (General reference for Thiophene and Benzoic acid fragment shifts). Retrieved from [Link][1][2]
-
Thiophene Characterization: Campaigne, E. (1962).[1][2] Adventures in the chemistry of thiophenes. Journal of Chemical Education. (Classic text on thiophene ring shifts).
3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid: A Research and Development Blueprint for Uncovering its Biological Potential
Abstract
This technical guide provides a comprehensive framework for the investigation of the potential biological activities of the novel compound, 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid. While direct studies on this specific molecule are not yet available in the public domain, a thorough analysis of its constituent moieties—a benzoic acid scaffold and a 3-methyl-2-thienyl group—suggests a high probability of significant pharmacological properties. This document outlines a plausible synthetic route, hypothesizes key biological activities based on structure-activity relationships of related compounds, and provides detailed, field-proven experimental protocols for a robust preclinical evaluation. The proposed investigations focus on anti-inflammatory and anticancer activities, two areas where benzoic acid and thiophene derivatives have shown considerable promise. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of new chemical entities.
Introduction: The Rationale for Investigation
The quest for novel therapeutic agents is a cornerstone of modern medicine. The compound 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid presents an intriguing candidate for investigation due to its hybrid structure, combining two well-established pharmacophores.
-
The Benzoic Acid Moiety: Benzoic acid and its derivatives are prevalent in a wide array of biologically active compounds. The carboxylic acid group can act as a crucial hydrogen bond donor and acceptor, often facilitating interactions with the active sites of enzymes and receptors[1]. The nature and position of substituents on the benzene ring significantly influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its pharmacokinetic and pharmacodynamic behavior[1]. Derivatives of benzoic acid have demonstrated a broad spectrum of activities, including antimicrobial, anti-inflammatory, analgesic, and even antisickling properties[2][3][4].
-
The Thiophene Moiety: Thiophene rings are important heterocyclic structures in medicinal chemistry, often considered bioisosteres of the benzene ring. This means they can substitute for phenyl groups in drug molecules while imparting distinct electronic and lipophilic characteristics[5]. The sulfur atom in the thiophene ring can engage in hydrogen bonding and pi-stacking interactions, which are critical for molecular recognition by biological targets[5][6]. The incorporation of thiophene moieties has led to the development of drugs with improved potency, selectivity, and bioavailability[5]. Thiophene derivatives have been explored for their anticancer, antioxidant, and anti-inflammatory activities[7][8][9].
The unique combination of these two moieties in 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid suggests the potential for synergistic or novel biological effects. This guide provides a roadmap for the systematic exploration of this potential.
Proposed Synthesis
A plausible and efficient synthesis of 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid can be achieved through reductive amination. This well-established reaction involves the coupling of an amine with a carbonyl compound, in this case, 3-aminobenzoic acid and 3-methyl-2-thiophenecarboxaldehyde.
Table 1: Proposed Synthetic Reactants
| Reactant | Supplier (Example) | CAS Number |
| 3-Aminobenzoic acid | Sigma-Aldrich | 99-05-8 |
| 3-Methyl-2-thiophenecarboxaldehyde | Combi-Blocks | 5835-91-6 |
| Sodium triacetoxyborohydride | Oakwood Chemical | 56553-60-7 |
| Dichloromethane (DCM) | Fisher Scientific | 75-09-2 |
| Acetic Acid | VWR | 64-19-7 |
Step-by-Step Synthetic Protocol:
-
Reaction Setup: To a solution of 3-aminobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add 3-methyl-2-thiophenecarboxaldehyde (1.0 eq) and a catalytic amount of glacial acetic acid.
-
Stirring: Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Proposed synthetic workflow for 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid.
Hypothesized Biological Activities and Investigational Plan
Based on the extensive literature on benzoic acid and thiophene derivatives, we hypothesize that 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid will exhibit significant anti-inflammatory and anticancer activities.
Anti-Inflammatory Activity
Rationale: Benzoic acid derivatives are known to possess anti-inflammatory properties[2][3]. Thiophene-containing compounds have also been identified as inhibitors of key inflammatory enzymes like COX-2 and 5-LOX[7].
Proposed Mechanism of Action: The compound may inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), or modulate pro-inflammatory cytokine production.
Caption: Hypothesized anticancer signaling pathway.
A. In Vitro Cytotoxicity Assay (MTT Assay):
-
Objective: To determine the cytotoxic effect of the test compound on various cancer cell lines.
-
Materials: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer), normal cell line (e.g., HEK293), MTT reagent, DMSO.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
B. Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Objective: To quantify the induction of apoptosis by the test compound.
-
Materials: Cancer cell line of interest, Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit, flow cytometer.
-
Procedure:
-
Treat the cells with the test compound at its IC₅₀ concentration for 24 hours.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's instructions.
-
Analyze the stained cells by flow cytometry.
-
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 2: Example Data Summary for Anti-Inflammatory Activity
| Assay | IC₅₀ (µM) for Test Compound | IC₅₀ (µM) for Positive Control |
| COX-1 Inhibition | [Insert Value] | [Insert Value for SC-560] |
| COX-2 Inhibition | [Insert Value] | [Insert Value for Celecoxib] |
| 5-LOX Inhibition | [Insert Value] | [Insert Value for Zileuton] |
Table 3: Example Data Summary for Anticancer Activity
| Cell Line | IC₅₀ (µM) for Test Compound |
| MCF-7 | [Insert Value] |
| A549 | [Insert Value] |
| HCT116 | [Insert Value] |
| HEK293 (Normal) | [Insert Value] |
Conclusion and Future Directions
This technical guide provides a foundational framework for the systematic investigation of the biological activities of 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid. The proposed synthetic route and experimental protocols are designed to provide robust and reproducible data to either validate or refute the hypothesized anti-inflammatory and anticancer properties. Positive results from these initial in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models of inflammation and cancer, as well as more detailed mechanistic studies to identify the precise molecular targets. The structural novelty and the established pharmacological relevance of its constituent moieties make 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid a compelling candidate for further drug discovery and development efforts.
References
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Benchchem. Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
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Journal of Chemical and Pharmaceutical Research. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives.
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IJCRT.org. A Comprehensive Study On Benzoic Acid And Its Derivatives.
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Der Pharma Chemica. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives with Potent Antisickling Property.
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Thiophene Derivatives in Modern Drug Discovery.
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PMC. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules.
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NINGBO INNO PHARMCHEM CO.,LTD. The Thienyl Moiety: Enhancing Peptide Properties for Medicinal Chemistry Applications.
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Bentham Science. Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides and Their Analogues.
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ResearchGate. Synthesis and anticancer activity of some thiophene, thienyl‐thiazole and thienyl‐benzofuran analogues.
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PubChem. Methyl 3-(2-(2-thienyl)acetamido)thiophene-2-carboxylate.
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ChemicalBook. 3-Amino-2-methylbenzoic acid synthesis.
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Fluorochem. 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid.
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PubChem. 3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid.
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PubMed. Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives.
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PubChem. 3-Methyl-2-(tributylstannyl)thiophene.
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PMC. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
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ResearchGate. Structures of important thiophene-based drugs.
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PMC. 4-(2-Thienylmethyleneamino)benzoic acid.
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MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
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Scribd. Benzoic Acid Derivatives in Local Anesthetics.
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Patsnap. Method for preparing 3-amino-2-methyl benzoic acid.
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Vibrant Pharma Inc. 3-Methyl-2-(2-nitrovinyl)thiophene.
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PrepChem.com. Synthesis of 2-[(2,3-dimethylphenyl)amino]benzoic acid, methyl ester.
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Slideshare. Benzoic acid derivatives.
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IJARSCT. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
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Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
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Google Patents. Preparation method of 3-methyl-2-aminobenzoic acid.
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ResearchGate. (PDF) Synthesis, Biological activity evaluation and QSAR studies of novel 3-(aminooxalyl-amino)-and 3-(carbamoyl-propionylamino)-2-phenylamino-benzoic acid derivatives.
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Impactfactor. Synthesis and Pharmacological Study of Thiophene Derivatives.
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Mol-Instincts. 3-Amino-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoic acid.
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The Essential Guide to the Physicochemical Characterization of Substituted Benzoic Acids
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Substituted benzoic acids are a cornerstone of organic chemistry, with their versatile scaffold appearing in a vast array of pharmaceuticals, agrochemicals, and materials.[1] The nature and position of substituents on the benzene ring profoundly influence the molecule's physicochemical properties, which in turn dictate its behavior in biological and chemical systems. A thorough understanding and precise measurement of these properties are therefore paramount for rational drug design, formulation development, and the prediction of a compound's efficacy and safety profile.[2]
This in-depth technical guide provides a comprehensive overview of the key physicochemical parameters of substituted benzoic acids, detailing both the theoretical underpinnings and practical experimental methodologies for their characterization. As a senior application scientist, this guide is structured to offer not just procedural steps, but also the scientific rationale behind experimental choices, ensuring a self-validating and robust approach to characterization.
Acidity (pKa): The Cornerstone of Ionization
The acidity of a substituted benzoic acid, quantified by its pKa value, is arguably its most critical physicochemical property. It governs the extent of ionization at a given pH, which directly impacts solubility, lipophilicity, and ultimately, how a drug is absorbed, distributed, metabolized, and excreted (ADME).[2][3]
The acidity of benzoic acid is significantly modulated by the electronic effects of its substituents. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or chloro (-Cl), increase acidity (lower pKa) by stabilizing the resulting carboxylate anion through inductive and/or resonance effects.[4][5] Conversely, electron-donating groups (EDGs), like methyl (-CH₃) or amino (-NH₂), decrease acidity (higher pKa).[1] The position of the substituent also plays a crucial role, with ortho-substituents often exhibiting a more pronounced effect than meta or para isomers, a phenomenon known as the "ortho effect."[5]
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[6] The method involves the gradual addition of a titrant (a strong base for an acidic compound) to a solution of the analyte while monitoring the pH.
Experimental Protocol: Potentiometric Titration
-
Preparation of Solutions:
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Prepare a solution of the substituted benzoic acid of known concentration (e.g., 0.01 M) in a suitable solvent (typically water or a water-cosolvent mixture).
-
-
Apparatus Setup:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[7]
-
Place the analyte solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
-
Titration:
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[7] This can be determined from the midpoint of the buffer region on the titration curve.
-
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP/logD): Gauging Membrane Permeability
Lipophilicity, the "oil-loving" nature of a molecule, is a critical determinant of a drug's ability to cross biological membranes, and thus its absorption and distribution.[2][9] It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds like substituted benzoic acids, the distribution coefficient (logD) at a specific pH (e.g., physiological pH 7.4) is a more relevant parameter as it considers the partitioning of both the ionized and non-ionized species.
Determination of logP by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining logP.[10] It involves directly measuring the concentration of the solute in both the n-octanol and aqueous phases after they have reached equilibrium.
Experimental Protocol: Shake-Flask Method for logP Determination
-
Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol.
-
Prepare a stock solution of the substituted benzoic acid in the pre-saturated n-octanol.
-
-
Partitioning:
-
Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a separatory funnel or vial.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to facilitate partitioning.
-
Allow the two phases to separate completely. Centrifugation may be required to break up emulsions.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the substituted benzoic acid in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
-
Calculation:
-
Calculate the partition coefficient, P, as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of P.
-
Caption: Workflow for logP determination by the shake-flask method.
Solubility: A Prerequisite for Absorption
Aqueous solubility is a fundamental property that dictates the bioavailability of orally administered drugs. Poor solubility can lead to incomplete absorption and low efficacy.[11] The solubility of substituted benzoic acids is influenced by both the substituent and the pH of the medium.
Determination of Thermodynamic Solubility
Thermodynamic solubility is the maximum concentration of a solute that can dissolve in a solvent at equilibrium. The shake-flask method followed by a suitable analytical technique is a common approach. The OECD Guideline 105 provides a standardized protocol for this determination.[12][13][14]
Experimental Protocol: Thermodynamic Solubility Determination
-
Equilibration:
-
Add an excess amount of the solid substituted benzoic acid to a known volume of the solvent (e.g., water, buffer) in a sealed vial.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the undissolved solid to settle.
-
Filter or centrifuge the saturated solution to remove any undissolved particles.
-
-
Quantification:
-
Accurately dilute a known volume of the clear supernatant.
-
Determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
Melting Point: An Indicator of Purity and Crystal Lattice Energy
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a valuable indicator of purity, as impurities tend to depress and broaden the melting range.[15][16] The melting point also provides insights into the strength of the crystal lattice forces.
Determination of Melting Point by the Capillary Method
The capillary method is a simple and widely used technique for determining the melting point of a solid.[16]
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation:
-
Measurement:
-
Place the capillary tube in a melting point apparatus.[18][19]
-
Heat the sample rapidly to approximately 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to allow for accurate determination.[19][20]
-
Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.[20]
-
| Substituent | Position | pKa | logP | Melting Point (°C) | Aqueous Solubility (g/L at 25°C) |
| -H | - | 4.20 | 1.87 | 122 | 2.9 |
| -NO₂ | ortho | 2.17[4] | 1.57 | 147-148[4] | 7.5[14] |
| -NO₂ | meta | 3.49[4] | 1.83[21] | 140-141[4][21] | 2.4[14] |
| -NO₂ | para | 3.44[4] | 1.89 | 242[4] | 0.2 (at 15°C)[14] |
| -Cl | ortho | 2.89[22] | 2.05[22] | 142 | 2.1 |
| -Cl | meta | 3.83 | 2.53 | 158 | 0.8 |
| -Cl | para | 3.98 | 2.65[13] | 243 | 0.2 |
| -OH | ortho | 2.98 | 1.95 | 159 | 21 |
| -OH | meta | 4.08 | 1.46 | 201 | 11 |
| -OH | para | 4.58 | 1.58 | 215 | 5 |
| -NH₂ | ortho | 4.98 | 1.34 | 146-148 | 8.6 |
| -NH₂ | meta | 4.79 | 0.82 | 178-180 | Varies with solvent[7][23] |
| -NH₂ | para | 4.92 | 0.83 | 187-189 | Varies with solvent[15][18] |
| -CH₃ | ortho | 3.91 | 2.45 | 106-107 | 1.1 |
| -CH₃ | meta | 4.27 | 2.43 | 111-113 | 0.8 |
| -CH₃ | para | 4.37 | 2.45 | 180-182 | 0.3 |
Table 1: Physicochemical Properties of Selected Substituted Benzoic Acids. (Data compiled from various sources, specific citations provided).
Spectroscopic Analysis: Unveiling the Molecular Structure
Spectroscopic techniques are indispensable for confirming the chemical structure and identity of substituted benzoic acids.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For substituted benzoic acids, key characteristic absorptions include:
-
O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.[24]
-
C=O stretch (carbonyl): A strong, sharp peak around 1700-1680 cm⁻¹.[24][25] The exact position is influenced by the electronic nature of the ring substituents.
-
C-O stretch: A band in the 1320-1210 cm⁻¹ region.[24]
-
Aromatic C-H and C=C stretches: Peaks in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR:
-
Carboxylic acid proton (-COOH): A broad singlet typically found far downfield, between δ 10-13 ppm.
-
Aromatic protons: Signals in the region of δ 7-8.5 ppm. The chemical shifts and splitting patterns of these protons are highly dependent on the nature and position of the substituents. Electron-withdrawing groups deshield adjacent protons, shifting their signals downfield, while electron-donating groups cause an upfield shift.
-
-
¹³C NMR:
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzene ring of benzoic acid gives rise to characteristic absorption bands. The position and intensity of these bands can be shifted by substituents, a phenomenon known as solvatochromism. A shift to a longer wavelength is a bathochromic (red) shift, while a shift to a shorter wavelength is a hypsochromic (blue) shift.[1][28][29]
Structure-Property Relationships in Drug Development
The physicochemical properties of substituted benzoic acids are not merely academic curiosities; they are critical determinants of a compound's biological activity. Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate these properties with biological effects, enabling the prediction of the activity of new compounds.[1][8][30][31][32]
For instance, the lipophilicity (logP) and acidity (pKa) of a substituted benzoic acid will dictate its ability to be absorbed from the gastrointestinal tract and penetrate target cells.[3][9] A QSAR model might reveal that optimal antimicrobial activity in a series of substituted benzoic acids is achieved with a specific range of logP and pKa values, guiding medicinal chemists in the design of more potent analogues.[20][31]
Caption: The central role of QSAR in linking molecular structure to biological activity.
Conclusion
The comprehensive physicochemical characterization of substituted benzoic acids is an indispensable component of modern chemical research and drug development. By employing the robust experimental protocols and understanding the underlying scientific principles outlined in this guide, researchers can gain a deep understanding of their molecules of interest. This knowledge is crucial for optimizing properties, predicting biological behavior, and ultimately, accelerating the discovery and development of new and effective chemical entities.
References
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Nitrobenzoic acid - Grokipedia. (n.d.). Retrieved February 20, 2026, from [Link]
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A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2). Retrieved February 20, 2026, from [Link]
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Solubility testing in accordance with the OECD 105 - FILAB. (n.d.). Retrieved February 20, 2026, from [Link]
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NITROBENZOIC ACID - Ataman Kimya. (n.d.). Retrieved February 20, 2026, from [Link]
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Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved February 20, 2026, from [Link]
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SOP for Melting point Apparatus. - PharmaJia. (2025, February 10). Retrieved February 20, 2026, from [Link]
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LogP/LogD/Pka Analysis - Protheragen. (n.d.). Retrieved February 20, 2026, from [Link]
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Melting Point Apparatus: What It Is & How to Determine Melting Point - Hinotek. (2025, August 19). Retrieved February 20, 2026, from [Link]
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4-Hydroxy benzoic acid - SpectraBase. (n.d.). Retrieved February 20, 2026, from [Link]
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Investigation on quantitative structure-activity relationships of benzoylamino benzoic acid derivatives as β-ketoacyl-a - DergiPark. (n.d.). Retrieved February 20, 2026, from [Link]
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4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem. (n.d.). Retrieved February 20, 2026, from [Link]
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Nitrobenzoic Acid: Properties, Reactions And Production - Chemcess. (2024, April 11). Retrieved February 20, 2026, from [Link]
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Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. (n.d.). Retrieved February 20, 2026, from [Link]
-
Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed. (2023, April 15). Retrieved February 20, 2026, from [Link]
-
What is pKa and how is it used in drug development? (2023, December 13). Retrieved February 20, 2026, from [Link]
-
NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products - 2016 - Wiley Analytical Science. (2016, December 8). Retrieved February 20, 2026, from [Link]
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3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem. (n.d.). Retrieved February 20, 2026, from [Link]
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Melting point determination - SSERC. (n.d.). Retrieved February 20, 2026, from [Link]
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Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH - JoVE. (2024, October 10). Retrieved February 20, 2026, from [Link]
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infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved February 20, 2026, from [Link]
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The structures of benzoic acid and its derivatives and their IC50 values for α-amylase. (n.d.). Retrieved February 20, 2026, from [Link]
-
The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry. (n.d.). Retrieved February 20, 2026, from [Link]
-
Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K | Request PDF - ResearchGate. (2021, June). Retrieved February 20, 2026, from [Link]
-
VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - Rsc.org. (n.d.). Retrieved February 20, 2026, from [Link]
-
Modeling robust QSAR. 2. iterative variable elimination schemes for CoMSA: application for modeling benzoic acid pKa values - PubMed. (2007, March 15). Retrieved February 20, 2026, from [Link]
-
Melting point determination | Edisco. (n.d.). Retrieved February 20, 2026, from [Link]
-
Melting Point Determination - ResolveMass Laboratories Inc. (n.d.). Retrieved February 20, 2026, from [Link]
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Measurement of Drug Lipophilicity and pKa Using Acoustics | Analytical Chemistry. (2012, March 1). Retrieved February 20, 2026, from [Link]
-
DETERMINATION OF MELTING POINTS. (n.d.). Retrieved February 20, 2026, from [Link]
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6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved February 20, 2026, from [Link]
-
Crystallization of para-aminobenzoic acid forms from specific solvents - RSC Publishing. (2024, February 13). Retrieved February 20, 2026, from [Link]
-
What functional groups would be present in benzoic acid and seen on the IR spectrum? - Quora. (2020, October 20). Retrieved February 20, 2026, from [Link]
-
(PDF) Substituted benzoic acid benzylidene/furan-2-yl-methylene hydrazides: Synthesis, antimicrobial evaluation and QSAR analysis - ResearchGate. (2025, August 9). Retrieved February 20, 2026, from [Link]
-
Modeling Robust QSAR. 2. Iterative Variable Elimination Schemes for CoMSA: Application for Modeling Benzoic Acid pKa Values | Journal of Chemical Information and Modeling - ACS Publications. (2007, January 11). Retrieved February 20, 2026, from [Link]
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13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved February 20, 2026, from [Link]
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SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS - St. Paul's Cathedral Mission College. (n.d.). Retrieved February 20, 2026, from [Link]
-
LogP is a component of Lipinski's Rule of 5 a rule of thumb to predict drug-likeness. The most commonly used measure of lipophilicity is LogP, this is the partition coefficient of a molecule between an aqueous and lipophilic phases, usually octanol and water. Measurement of LogP can be undertaken in a variety of ways, the most common is the shake-flask method, which consists of dissolving some of the solute in a volume of octanol and water, shaking for a period of time, then measuring the concentration of the solute in each solvent. (n.d.). Retrieved February 20, 2026, from [Link]
-
Quantitative Structure Activity Relationships QSAR and 3D-QSAR | Saurabh Khadse. (n.d.). Retrieved February 20, 2026, from [Link]
-
Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum descriptors determined by DFT - ResearchGate. (2025, December 30). Retrieved February 20, 2026, from [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved February 20, 2026, from [Link]
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Solved From the structure of p-aminobenzoic acid, the H' NMR | Chegg.com. (2019, May 13). Retrieved February 20, 2026, from [Link]
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2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem. (n.d.). Retrieved February 20, 2026, from [Link]
-
Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid - DergiPark. (2018, March 8). Retrieved February 20, 2026, from [Link]
-
UV Visible Spectroscopy - Bathochromic and Hypsochromic Shift - YouTube. (2014, September 7). Retrieved February 20, 2026, from [Link]
-
Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models - RSC Publishing. (n.d.). Retrieved February 20, 2026, from [Link]
-
Article Download (1810) - World Journal of Pharmaceutical and Life Sciences. (2024, October 30). Retrieved February 20, 2026, from [Link]
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The Thienylmethylamine Motif: A Medicinal Chemist’s Guide to Bioisosterism, Synthesis, and Safety
Executive Summary
The replacement of a benzylamine moiety with a thienylmethylamine is a classic yet nuanced bioisosteric switch in medicinal chemistry. While often employed to modulate lipophilicity (
Part 1: The Bioisosteric Rationale (Benzene vs. Thiophene)[1]
The thiophene ring is not merely a "smaller benzene."[1][2][3][4] It is a
Electronic and Steric Divergence
Unlike the benzene ring, which is electronically neutral, the thiophene ring acts as an electron donor. The sulfur atom introduces two key features:
-
The "Sigma-Hole": A region of positive electrostatic potential on the sulfur atom (along the C-S bond extension) that can engage in halogen-bond-like interactions with carbonyl oxygen atoms in the target protein.
-
Lone Pair Availability: The sulfur lone pairs can serve as weak hydrogen bond acceptors, a feature absent in the phenyl ring.
Comparative Properties Table
| Property | Benzylamine Derivative | 2-Thienylmethylamine Derivative | Impact on Drug Design |
| Electronic Character | Thiophene is more susceptible to electrophilic attack (metabolism). | ||
| Lipophilicity (LogP) | Baseline | Slightly Lower to Similar | Thiophene is generally more lipophilic than furan but often comparable to benzene; however, desolvation penalties differ. |
| Bond Angle (C-C-C/C-S-C) | 120° (Hexagonal) | ~92° (C-S-C) | Alters the vector of the amine substituent, potentially accessing different sub-pockets. |
| Metabolic Risk | Low (Benzylic oxidation) | High (S-oxidation/Epoxidation) | Requires specific structural blocking strategies (see Part 3). |
Decision Logic: When to Switch?
Figure 1: Decision logic for transitioning from a phenyl to a thienyl scaffold.
Part 2: Validated Synthetic Protocol
The most robust method for accessing thienylmethylamines is Reductive Amination . While nucleophilic substitution (using thienylmethyl halides) is possible, it often leads to over-alkylation.
Senior Scientist Note: Thiophene-2-carbaldehyde is prone to air oxidation to the carboxylic acid. Always distill or purify the aldehyde prior to use if the bottle has been open for >1 month. Furthermore, the electron-rich thiophene ring makes the intermediate imine more stable than benzylic imines, sometimes requiring stronger activation or longer reaction times.
Protocol: Reductive Amination with STAB
Reagents:
-
Substrate: Thiophene-2-carbaldehyde (or 3-carbaldehyde)
-
Amine: Primary or Secondary Amine (1.0 - 1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) - Preferred over NaBH4 to prevent reduction of the thiophene double bonds or aldehyde prior to imine formation.
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
-
Acid Catalyst: Acetic Acid (AcOH).
Step-by-Step Methodology:
-
Imine Formation (Equilibrium):
-
In a dry round-bottom flask under
, dissolve Thiophene-2-carbaldehyde (1.0 equiv) in anhydrous DCE (0.2 M concentration). -
Add the amine (1.1 equiv).
-
Add Glacial Acetic Acid (1.0 - 2.0 equiv). Crucial: The acid catalyzes imine formation and neutralizes the basicity of the amine to prevent poisoning of the hydride reagent.
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.
-
Observation: Mild effervescence may occur.
-
Stir at RT for 4–16 hours. Monitor by LCMS (Look for disappearance of imine peak).
-
-
Quench & Workup:
-
Quench with saturated aqueous
(slow addition). -
Extract with DCM (
). -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification:
-
Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH for polar amines). Amine products often tail on silica; add 1%
or to the eluent.
-
Figure 2: Standard Reductive Amination Workflow using Sodium Triacetoxyborohydride.
Part 3: The Metabolic Liability (The "Structural Alert")[3]
This is the most critical section for drug safety. The thiophene ring is a known structural alert due to its bioactivation by Cytochrome P450 (CYP450) enzymes.[2][5]
Mechanism of Toxicity
The electron-rich sulfur atom is susceptible to oxidation.
-
S-Oxidation: CYP450 oxidizes the sulfur to a sulfoxide (thiophene-S-oxide).
-
Epoxidation: Alternatively, the C2-C3 double bond is epoxidized.
-
Michael Acceptor Formation: The S-oxide is unstable and can function as a diene or rearrange to form reactive Michael acceptors.
-
Covalent Binding: These electrophiles react with nucleophilic residues (Cysteine-SH) on proteins, leading to immune-mediated hepatotoxicity (e.g., Tienilic acid).
Mitigation Strategies
-
Block the 2-position: Substitution at the C2 position (if using a 3-thienyl scaffold) or C5 position can sterically or electronically hinder CYP oxidation.
-
Electron Withdrawal: Adding electron-withdrawing groups (EWGs) like halogens or nitriles to the ring reduces the electron density, making it less prone to oxidation.
Figure 3: Bioactivation pathways leading to toxicity vs. detoxification.
Part 4: Case Studies & Applications
The "Prodrug" Exception: Clopidogrel
Interestingly, the metabolic instability of thiophene is sometimes a feature, not a bug.
-
Drug: Clopidogrel (Plavix).
-
Mechanism: It is a prodrug. The thiophene ring must be oxidized by CYP2C19 to form the active metabolite (a thiol derivative) which then inhibits the P2Y12 platelet receptor.
-
Lesson: Thiophene oxidation is reliable; whether it is toxic or therapeutic depends on the downstream fate of the metabolite.
Antifungal Allylamines
-
Context: Analogs of Terbinafine.
-
Findings: Replacing the naphthalene ring with a benzo[b]thiophene or simple thiophene often retains antifungal activity (squalene epoxidase inhibition) while altering the pharmacokinetic profile.
References
-
Dansette, P. M., et al. (2005). Metabolic activation of thiophenes: S-oxidation and ring-opening.Chemical Research in Toxicology .
-
Nussbaumer, P., et al. (1991).[6] Synthesis and structure-activity relationships of benzo[b]thienylallylamine antimycotics.Journal of Medicinal Chemistry .
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7]The Journal of Organic Chemistry .
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design.Journal of Medicinal Chemistry .
Sources
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography Analysis of 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic Acid
Executive Summary
This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) method for the quantification and purity analysis of 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid . This compound is a critical amphoteric intermediate often utilized in the synthesis of heterocyclic pharmaceuticals, including glutaminase inhibitors (e.g., analogs related to Telaglenastat) and P2X7 antagonists.
The method overcomes the specific chromatographic challenges posed by this molecule: the zwitterionic nature of the amino-benzoic acid core and the potential for oxidation associated with the thiophene moiety.
Key Performance Indicators:
-
Resolution: Baseline separation from common synthetic precursors (3-aminobenzoic acid, 3-methyl-2-thiophenecarboxaldehyde).
-
Tailing Factor: < 1.2 (achieved via pH control).
-
Run Time: < 15 minutes.
Chemical Context & Method Strategy
The Analyte
-
Chemical Name: 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid
-
Functional Groups:
The "Amphoteric Challenge"
At neutral pH, the molecule exists largely as a zwitterion (
The Solution: Low pH Suppression
To ensure sharp peak shape and consistent retention, this method utilizes a Low pH Mobile Phase (pH 2.5) .
-
Mechanism: At pH 2.5, the carboxyl group is protonated (neutral,
) and the amine is protonated (cationic, ). -
Result: The molecule behaves as a mono-cation with significant hydrophobic character (phenyl + thiophene rings), allowing for excellent retention and peak symmetry on an end-capped C18 column.
Caption: Selection of pH 2.5 ensures the analyte exists in a stable cationic state, preventing zwitterionic behavior that degrades chromatography.
Experimental Protocol
Instrumentation & Conditions
| Parameter | Specification | Rationale |
| System | HPLC with PDA/DAD Detector | DAD required for peak purity assessment (thiophene oxidation). |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) | "Plus" series provides extra end-capping to shield silanols from the amine. |
| Column Temp | 35°C | Improves mass transfer, sharpening the amine peak. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[4] |
| Injection Vol | 5-10 µL | Lower volume prevents solvent effects on early eluting impurities. |
| Detection | UV 254 nm (BW 4 nm) | Max absorbance for the conjugated thiophene-benzene system. |
| Ref Wavelength | 360 nm (BW 100 nm) | Corrects for baseline drift. |
Reagents & Mobile Phase Preparation
-
Reagent A (Buffer): 0.1% Phosphoric Acid (
) in Water.-
Prep: Add 1.0 mL of 85% HPLC-grade
to 1000 mL Milli-Q water. Filter through 0.22 µm nylon filter.
-
-
Reagent B (Organic): Acetonitrile (HPLC Grade).
-
Diluent: 50:50 Water:Acetonitrile.
Gradient Program
A gradient is necessary to separate the polar precursor (3-aminobenzoic acid) from the target intermediate and potential non-polar thiophene dimers.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 90 | 10 | Equilibration / Injection |
| 2.00 | 90 | 10 | Isocratic Hold (Polar Impurities) |
| 10.00 | 40 | 60 | Linear Gradient |
| 12.00 | 5 | 95 | Wash (Elute Dimers) |
| 14.00 | 5 | 95 | Hold |
| 14.10 | 90 | 10 | Re-equilibration |
| 18.00 | 90 | 10 | End of Run |
Sample Preparation Workflow
Critical Note on Stability: Thiophene derivatives can be light-sensitive. All standard and sample preparations should be performed in amber glassware .
Caption: Step-by-step sample preparation designed to prevent degradation and ensure solubility.
System Suitability & Validation Criteria
To ensure the method is "self-validating" per ICH Q2(R1) guidelines, the following criteria must be met before analyzing unknown samples.
System Suitability Test (SST) Standard
Prepare a mixture containing:
-
Impurity A: 3-Aminobenzoic acid (Precursor)[1]
-
Analyte: 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid
| Parameter | Acceptance Criteria | Troubleshooting |
| Resolution ( | > 2.0 between Impurity A and Analyte | Decrease initial %B or lower flow rate. |
| Tailing Factor ( | 0.9 ≤ | Replace column (void) or check Mobile Phase pH. |
| Theoretical Plates ( | > 5000 | Check connections for dead volume. |
| RSD (Area, n=5) | < 2.0% | Check injector precision or pump stability. |
Linearity & Range
-
Range: 0.05 mg/mL to 1.5 mg/mL (50% to 150% of target concentration).
-
Criterion:
.
Troubleshooting & Expert Insights
Peak Tailing of the Amine
If the secondary amine exhibits tailing (
-
Immediate Fix: Add 5 mM Triethylamine (TEA) to Mobile Phase A and adjust pH to 2.5 with Phosphoric Acid. The TEA competes for silanol sites, sharpening the analyte peak.
-
Long-term Fix: Switch to a "Base Deactivated" column (e.g., Agilent Zorbax Bonus-RP or Waters XBridge BEH).
Thiophene Oxidation ("Ghost Peaks")
Thiophenes can oxidize to sulfoxides or sulfones if the mobile phase is old or exposed to intense light.
-
Symptom: Small, unknown peaks appearing at RRT ~0.8 or ~1.1 relative to the main peak.
-
Prevention: Use fresh mobile phase daily. Do not recirculate mobile phase. Store samples in the dark at 4°C if not injecting immediately.
Retention Time Shift
Since the method relies on pH to control the ionization of the benzoic acid and amine, a shift in retention time often indicates a drift in Mobile Phase A pH.
-
Check: Verify the pH meter calibration. A shift of 0.2 pH units can significantly alter the retention of this amphoteric species.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Boig, F. S., et al. (1953). Ultraviolet Absorption Spectra in the Thiophene Series.[5][6][7][8] Journal of the American Chemical Society.[6][7] (Provides grounding for UV detection wavelength selection).[4] [Link]
-
Gross, M. I., et al. (2014).[9] Antitumor activity of the glutaminase inhibitor CB-839 in triple-negative breast cancer.[9][10] Molecular Cancer Therapeutics.[9][11] (Context for the analyte as a Telaglenastat intermediate). [Link]
Sources
- 1. global.oup.com [global.oup.com]
- 2. 3-Aminobenzoic acid | 99-05-8 [chemicalbook.com]
- 3. 3-Aminobenzoic acid CAS#: 99-05-8 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
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- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. selleckchem.com [selleckchem.com]
Application Note: Structural Elucidation of 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid using NMR Spectroscopy
Abstract
This technical guide provides a comprehensive framework for the structural characterization of 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. In the context of drug discovery and development, unambiguous structural confirmation is a critical prerequisite. This document outlines detailed protocols for ¹H NMR, ¹³C NMR, and 2D correlation spectroscopy (COSY, HSQC). Beyond a simple recitation of methods, this note emphasizes the underlying principles and rationale for experimental design, enabling researchers to not only replicate the described methods but also to adapt them for analogous molecular scaffolds. The predicted NMR data, based on established principles of chemical shifts and coupling constants for substituted thiophene and benzoic acid moieties, are provided to serve as a benchmark for spectral interpretation.
Introduction: The Imperative for Rigorous Structural Verification
The molecule 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid incorporates three key pharmacophoric elements: a benzoic acid, a secondary amine linker, and a substituted thiophene ring. Each of these components presents unique electronic and steric environments that are reflected in their NMR spectral signatures. The thiophene ring, in particular, is a common scaffold in medicinal chemistry, and understanding its substitution pattern is crucial for structure-activity relationship (SAR) studies.
NMR spectroscopy stands as the gold standard for the non-destructive, definitive structural elucidation of organic molecules in solution. Its power lies in its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) and their connectivity, providing a detailed molecular blueprint. This guide is designed for researchers, scientists, and drug development professionals who require a robust and reliable methodology for the structural confirmation of this, and structurally related, compounds.
Predicted Molecular Structure and Atom Numbering
For clarity in spectral assignment, the following standardized numbering scheme will be used throughout this document.
Caption: Numbering scheme for 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid.
Experimental Protocols
Sample Preparation
The choice of solvent is paramount for successful NMR acquisition. It must dissolve the analyte completely and should not have signals that overlap with key resonances of the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its high polarity, which can solubilize both the carboxylic acid and the amine functionalities, and its ability to engage in hydrogen bonding, which can slow down the exchange of the -NH and -OH protons, making them observable.
Protocol:
-
Weigh approximately 5-10 mg of 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ (or another suitable deuterated solvent such as CD₃OD).
-
Cap the NMR tube and vortex gently until the sample is fully dissolved. A brief sonication may be required for complete dissolution.
-
The final solution should be clear and free of any particulate matter.
NMR Data Acquisition
The following parameters are provided for a standard 400 MHz NMR spectrometer. These should be adjusted as necessary based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse (zg30)
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: -2 to 14 ppm
-
Number of Scans: 16 (adjust for sample concentration)
-
Relaxation Delay (d1): 2 seconds
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: -10 to 200 ppm
-
Number of Scans: 1024 or more (as ¹³C is less sensitive)
-
Relaxation Delay (d1): 2 seconds
2D NMR Spectroscopy (COSY & HSQC):
-
COSY (Correlation Spectroscopy): Use a standard gradient-enhanced COSY pulse program (cosygpqf). This experiment reveals ¹H-¹H spin-spin coupling correlations, which is invaluable for identifying adjacent protons on the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Use a standard gradient-enhanced HSQC pulse program (hsqcedetgpsisp2.3). This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for unambiguous assignment of carbon signals based on their attached protons.
Spectral Interpretation and Predicted Data
The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for the target molecule. These predictions are based on established substituent effects in aromatic and heterocyclic systems.[1][2] The aromatic region (6.5-8.0 ppm) will be particularly informative.[2]
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-COOH | ~12.0-13.0 | br s | - | 1H | The acidic proton of the carboxylic acid is typically found far downfield and is often broad.[3] |
| H-2 | ~7.6-7.8 | s or d | J ≈ 1-2 Hz | 1H | This proton is ortho to the carboxylic acid and meta to the amino group. The small coupling would be to H-6. |
| H-6 | ~7.3-7.5 | d | J ≈ 7-8 Hz | 1H | Ortho coupling to H-5. |
| H-4 | ~7.1-7.3 | t | J ≈ 7-8 Hz | 1H | Triplet due to coupling with two adjacent protons, H-5 and H-6. |
| H-5 | ~6.8-7.0 | d | J ≈ 7-8 Hz | 1H | Ortho coupling to H-6 and influenced by the electron-donating amino group. |
| H-5' | ~7.2-7.4 | d | J ≈ 5 Hz | 1H | Protons on a thiophene ring typically appear in this region, with characteristic coupling constants.[4] |
| H-4' | ~6.8-7.0 | d | J ≈ 5 Hz | 1H | Coupled to H-5'. |
| NH | ~6.0-7.0 | t or br s | J ≈ 5-6 Hz | 1H | The chemical shift is variable and depends on concentration and temperature. It may show coupling to the adjacent CH₂ group. |
| CH₂ | ~4.4-4.6 | d | J ≈ 5-6 Hz | 2H | The methylene protons are adjacent to the electron-withdrawing thiophene ring and the nitrogen atom. They will be coupled to the NH proton. |
| CH₃ | ~2.2-2.4 | s | - | 3H | The methyl group on the thiophene ring will appear as a singlet. |
Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Assignment | Predicted δ (ppm) | Rationale |
| C=O | ~167-170 | The carbonyl carbon of the carboxylic acid is characteristically downfield.[5] |
| C-3 | ~148-150 | The carbon atom attached to the nitrogen will be significantly influenced by its electronegativity. |
| C-2' | ~140-143 | The carbon of the thiophene ring attached to the methylene group. |
| C-3' | ~135-138 | The carbon bearing the methyl group. |
| C-1 | ~131-133 | The ipso-carbon of the carboxylic acid group. |
| C-6 | ~129-131 | Aromatic carbon. |
| C-4' | ~126-128 | Thiophene ring carbon. |
| C-5' | ~124-126 | Thiophene ring carbon. |
| C-4 | ~118-120 | Aromatic carbon. |
| C-2 | ~116-118 | Aromatic carbon. |
| C-5 | ~113-115 | Aromatic carbon. |
| CH₂ | ~40-45 | The methylene linker carbon. |
| CH₃ | ~14-16 | The methyl group carbon. |
2D NMR for Unambiguous Assignments
While 1D NMR provides a wealth of information, complex spin systems and signal overlap, especially in the aromatic region, can lead to ambiguity. 2D NMR experiments are essential for definitive structural proof.
Caption: Workflow for NMR-based structural elucidation.
-
COSY Analysis: A COSY spectrum will show cross-peaks between protons that are spin-coupled. For example, a cross-peak between the signals for H-4' and H-5' will confirm their adjacency on the thiophene ring. Similarly, the connectivity of the benzoic acid protons (H-4, H-5, H-6) can be traced. A cross-peak between the NH proton and the CH₂ protons will confirm the location of the amine proton.
-
HSQC Analysis: An HSQC spectrum will show a correlation for each protonated carbon. For instance, the proton signal at ~2.2-2.4 ppm will correlate with the carbon signal at ~14-16 ppm, definitively assigning these to the methyl group. This is the most reliable method for assigning the carbon signals of the aromatic rings by correlating them to their already assigned proton partners.
Conclusion
This application note provides a robust and scientifically grounded protocol for the complete NMR-based structural assignment of 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid. By combining 1D and 2D NMR techniques, researchers can achieve unambiguous characterization, a critical step in any drug discovery and development pipeline. The provided predicted data serves as a valuable reference for interpreting experimental results. The principles and workflows described herein are broadly applicable to the structural elucidation of other complex small molecules.
References
-
Blazevic Šafarik, J., Karminski-zamola, G., Marinic, Z., Klaic, B., & Mrvoš-sermek, D. (n.d.). Convenient Synthesis 1H, 13C NMR Study and X-Ray Crystal Structure Determination of Some New Disubstituted Thiophenes. Spectroscopy Letters, 32(3), 413-424. Available from: [Link]
-
Samsonowicz, M., Lewandowski, W., & Wolska, J. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 553-562. Available from: [Link]
-
Yıldırım, M. H. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82. Available from: [Link]
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Supporting Information for a chemical communication. (2009). Royal Society of Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Aminobenzoic Acid. PubChem. Available from: [Link]
-
Falsone, S. F., & Schering, A. G. (n.d.). Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. Molecules, 2(1), 9-14. Available from: [Link]
-
Supporting Information for a chemical publication. (n.d.). Available from: [Link]
-
Nikolova, I., Tsvetkova, B., Shivachev, B., & Vasilev, A. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 6(4), 54. Available from: [Link]
-
St. Paul's Cathedral Mission College. (n.d.). NMR SPECTROSCOPY SEM-4, CC-8 PART-7, PPT-19. Available from: [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Available from: [Link]
-
University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]
-
OpenOChem Learn. (n.d.). Interpreting. Available from: [Link]
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Supporting Information for a chemical publication. (n.d.). Available from: [Link]
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ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Available from: [Link]
-
Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Available from: [Link]
Sources
Application Note: A Systematic Approach to the Development and Validation of Analytical Methods for Novel Organic Compounds
Abstract
The development of robust and reliable analytical methods is a cornerstone of pharmaceutical development, ensuring the safety, efficacy, and quality of new drug products. This guide provides a comprehensive framework for creating and validating analytical methods for novel organic compounds, with a focus on High-Performance Liquid Chromatography (HPLC). We will navigate from initial compound characterization and forced degradation studies to systematic method development and rigorous validation according to the latest international guidelines. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish scientifically sound, efficient, and compliant analytical procedures.
Introduction: The Modern Framework for Analytical Method Development
In pharmaceutical R&D, an analytical method is not merely a procedure; it is a critical tool that provides the data to support every stage of a drug's lifecycle. The accuracy and reliability of these methods are paramount. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have harmonized their expectations through the International Council for Harmonisation (ICH).
The recent introduction of the ICH Q14 (Analytical Procedure Development) and the revision of ICH Q2(R2) (Validation of Analytical Procedures) signal a paradigm shift towards a more systematic, science- and risk-based approach.[1][2][3][4] This modern framework moves away from a simple checklist approach to one that emphasizes a deep understanding of the method and its performance throughout its lifecycle.[1][5]
The foundation of this modern approach is the Analytical Target Profile (ATP) . The ATP is a predefined statement that outlines the intended purpose and desired performance characteristics of the analytical method before development begins.[1][2][5] By defining the goal upfront, the entire development and validation process becomes more focused and efficient.
Phase 1: Foundational Characterization of the Novel Compound
Before developing a method to analyze a new chemical entity (NCE), one must first understand the molecule itself. Its inherent properties will dictate the analytical strategy.
Physicochemical Profiling
Understanding a compound's physicochemical properties is critical for making informed decisions during method development.[6] Key parameters include:
-
Solubility: This is arguably the most critical initial parameter. It determines the choice of diluent for sample preparation and influences compatibility with the mobile phase, directly impacting peak shape and accuracy.[7]
-
pKa (Ionization Constant): For ionizable compounds, the pKa reveals the pH at which the compound exists in its ionized and non-ionized forms. This knowledge is essential for selecting the appropriate mobile phase pH to ensure consistent retention and good peak shape in reversed-phase HPLC.[8][9]
-
Log P/Log D (Lipophilicity): The partition coefficient (Log P) or distribution coefficient (Log D at a specific pH) indicates the compound's hydrophobicity. This helps in selecting the appropriate stationary phase (e.g., C18 for non-polar compounds) and estimating a starting mobile phase composition.[10]
Forced Degradation (Stress Testing)
Forced degradation studies are indispensable for developing a stability-indicating method —a method that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products.[11] These studies involve subjecting the NCE to harsh conditions to intentionally produce degradants.[12]
The primary objectives of forced degradation are:
-
To identify likely degradation products and establish degradation pathways.[11][13][14]
-
To demonstrate the specificity and stability-indicating nature of the analytical method.[15]
-
To inform formulation development and determine appropriate storage conditions.[12][14]
Protocol: Typical Forced Degradation Conditions
| Condition | Protocol | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Simulates degradation in an acidic environment. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Simulates degradation in an alkaline environment. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Tests susceptibility to oxidative degradation.[11] |
| Thermal Stress | Solid-state sample at 80°C for 48 hours | Evaluates the intrinsic thermal stability of the drug substance.[14] |
| Photostability | Expose solid or solution to UV/Vis light (e.g., 1.2 million lux hours and 200 watt hours/m²) as per ICH Q1B guidelines. | Assesses sensitivity to light, which can dictate packaging requirements. |
Note: The goal is to achieve 5-20% degradation of the parent compound.[15] Conditions should be adjusted if excessive or no degradation is observed.
Phase 2: Systematic HPLC Method Development
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique in the pharmaceutical industry for the analysis of small molecules due to its high efficiency and applicability.[16][17] A systematic approach ensures the development of a robust and reliable method.
}
Figure 1: Systematic HPLC Method Development Workflow
Protocol: HPLC Method Development
Step 1: Define the Analytical Target Profile (ATP) Before any experiment, clearly define the method's goals. For example:
-
Method Intent: To quantify the novel API in the presence of its process impurities and degradation products (a stability-indicating assay).
-
Performance Characteristics: The method must be accurate (98-102% recovery), precise (<2% RSD), and linear over a range of 50-150% of the target concentration.
Step 2: Initial Parameter Screening [18] This phase aims to find a starting point for the separation.
-
Select a Column: A C18 column is the most common starting point for small molecules due to its versatility.[19]
-
Select Mobile Phases:
-
Aqueous (Phase A): 0.1% Formic Acid in Water. This provides a low pH to keep acidic compounds in their neutral, more retained form.
-
Organic (Phase B): Acetonitrile. It is often preferred over methanol due to its lower viscosity and UV cutoff.
-
-
Select a Detector: Use a Photodiode Array (PDA) or Diode Array Detector (DAD) to monitor multiple wavelengths. Analyze the analyte's UV spectrum to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.[19]
-
Perform a Broad Gradient Run: Start with a fast, broad gradient (e.g., 5% to 95% B in 10 minutes).[19] This initial run provides crucial information about the retention of the main peak and the number of impurities present.
Step 3: Method Optimization The goal is to achieve adequate resolution (Rs > 2) between the main peak and its closest eluting impurities, with good peak symmetry (Tailing Factor ≈ 1).
-
Gradient Optimization: Based on the scouting run, create a shallower gradient around the elution time of the main components. This "selectivity tuning" is the most critical part of resolving closely related compounds.[19] For example, if the main peak elutes at 40% B, a new gradient might run from 20% to 60% B over 20 minutes.
-
Fine-Tuning: Make small, deliberate adjustments to parameters like flow rate and column temperature to improve peak shape and resolution. Higher temperatures can reduce viscosity and improve peak efficiency, but may degrade the analyte.
-
System Suitability Test (SST): Once the method appears optimized, perform a system suitability test by making replicate injections of a standard solution. Key SST parameters include retention time precision, peak area precision, resolution, and tailing factor.[5] This test verifies that the chromatographic system is performing adequately for the intended analysis.
Phase 3: Method Validation according to ICH Q2(R2)
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[20][21] The ICH Q2(R2) guideline provides a comprehensive framework for the validation process.[13][22]
}
Figure 2: The Method Validation Decision Process
Validation Parameters & Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria (for an API Assay) |
| Specificity [13][23] | To ensure the signal is from the analyte only, without interference from degradants, impurities, or excipients. | Peak purity of the analyte is demonstrated using a DAD/MS. No co-elution at the analyte's retention time. |
| Linearity [13][23] | To demonstrate a proportional relationship between analyte concentration and detector response over the specified range. | Correlation coefficient (r²) ≥ 0.999 |
| Range [20][24] | To define the concentration interval where the method is precise, accurate, and linear. | 80% to 120% of the test concentration.[24] |
| Accuracy [13][21][23] | To demonstrate the closeness of the measured value to the true value. | 98.0% to 102.0% recovery. |
| Precision [13][21][23] | To show the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | Repeatability (Intra-assay): RSD ≤ 1.0%Intermediate Precision: RSD ≤ 2.0% |
| Quantitation Limit (QL) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-Noise ratio ≥ 10. |
| Robustness [23][25] | To demonstrate reliability with respect to small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±5°C). | System suitability parameters (resolution, tailing factor) remain within acceptable limits. |
Protocols for Key Validation Experiments
Protocol: Linearity, Accuracy, and Range
-
Stock Solution: Prepare a stock solution of a reference standard of the novel compound at a known concentration.
-
Calibration Standards: Prepare at least five calibration standards by diluting the stock solution to cover the desired range (e.g., 80%, 90%, 100%, 110%, and 120% of the target assay concentration).[24]
-
Analysis: Inject each standard in triplicate.
-
Linearity Assessment: Plot the mean peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) must meet the acceptance criteria.
-
Accuracy Assessment: The mean calculated concentration for each level should be within the specified percentage of the theoretical concentration (e.g., 98-102%). This demonstrates accuracy across the range.
Protocol: Precision (Repeatability & Intermediate)
-
Repeatability (Intra-day precision):
-
Prepare a minimum of six samples at 100% of the test concentration from the same homogeneous batch.[21]
-
Analyze these samples on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-day precision):
-
Repeat the analysis on a different day with a different analyst and/or on a different instrument.
-
Calculate the RSD of the combined results from both days. This demonstrates the method's ruggedness under typical laboratory variations.
-
Protocol: Specificity (using Forced Degradation Samples)
-
Analysis: Analyze the stressed samples generated during the forced degradation studies (Phase 1).
-
Assessment:
-
Ensure the main analyte peak is well-resolved from all degradation product peaks.
-
Utilize a DAD/MS detector to perform peak purity analysis on the analyte peak in the chromatograms of the stressed samples. The peak purity index should pass the software's predefined criteria, confirming no significant impurities are co-eluting.[26]
-
Common Challenges and Troubleshooting
| Challenge | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing or Fronting | Mobile phase pH is too close to the analyte's pKa; column degradation; sample overload. | Adjust mobile phase pH to be at least 2 units away from the pKa; use a new column; reduce sample concentration. |
| Shifting Retention Times | Inconsistent mobile phase preparation; temperature fluctuations; column equilibration issues. | Prepare mobile phase fresh daily; use a column oven for temperature control; ensure the column is fully equilibrated before injection.[27] |
| Poor Resolution | Sub-optimal mobile phase composition or gradient; incorrect column chemistry. | Re-optimize the gradient slope; screen different organic solvents (e.g., methanol); try a column with a different stationary phase. |
| Failing Accuracy/Recovery | Incomplete sample extraction; analyte instability in the diluent; inaccurate standard preparation. | Optimize the sample preparation procedure; test analyte stability in the chosen diluent; verify the purity and weighing of the reference standard.[28] |
Conclusion
The development and validation of an analytical method for a novel organic compound is a systematic and scientifically rigorous process. By starting with a clear objective defined by an Analytical Target Profile, thoroughly characterizing the molecule, and following a logical workflow for method development and validation, scientists can create robust, reliable, and compliant methods. This modern, risk-based approach, as championed by the latest ICH guidelines, not only ensures regulatory success but also builds a deep understanding of the method's capabilities and limitations, safeguarding product quality throughout the pharmaceutical lifecycle.[1][5]
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- A practical guide to forced degradation and stability studies for drug substances.
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- BioPharm International. Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- Journal of Drug Delivery and Therapeutics. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES.
- YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
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- Chromatography Online. A Three-Pronged Template Approach for Rapid HPLC Method Development.
- European Medicines Agency. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
- PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
- ResearchGate. (2025, August 10). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
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- PubMed. (2009, June 15). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution.
- European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- ACS Publications. (2025, March 28). In Silico High-Performance Liquid Chromatography Method Development via Machine Learning | Analytical Chemistry.
- Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
- Pharmuni. (2025, May 16). The Hidden Risks in Analytical Method Validation.
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- Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.
- International Council for Harmonisation. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Lab Manager. (2025, April 30). Introduction to Analytical Method Development and Validation.
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- 7. asianjpr.com [asianjpr.com]
- 8. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pharmainfo.in [pharmainfo.in]
- 12. researchgate.net [researchgate.net]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. onyxipca.com [onyxipca.com]
- 15. jddtonline.info [jddtonline.info]
- 16. pharmasalmanac.com [pharmasalmanac.com]
- 17. scispace.com [scispace.com]
- 18. Introduction to Analytical Method Development and Validation | Lab Manager [labmanager.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. database.ich.org [database.ich.org]
- 21. ema.europa.eu [ema.europa.eu]
- 22. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. scribd.com [scribd.com]
- 24. scribd.com [scribd.com]
- 25. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 26. database.ich.org [database.ich.org]
- 27. The Hidden Risks in Analytical Method Validation - [pharmuni.com]
- 28. Common Problems in Analytical Method Validation [pharmaspecialists.com]
Application Note: High-Throughput Screening and Characterization of Thienyl-Moiety Therapeutics
Executive Summary & Strategic Rationale
The thiophene ring is a privileged scaffold in modern medicinal chemistry, serving as a bioisostere for phenyl groups to improve potency, metabolic stability, and lipophilicity.[1] However, the incorporation of a thienyl moiety introduces specific liabilities that generic screening cascades often miss: phototoxicity (due to UV absorption and ROS generation) and metabolic bioactivation (S-oxidation leading to reactive electrophiles).
This guide outlines a specialized screening workflow designed to maximize the therapeutic potential of thienyl compounds while de-risking their specific toxicity profiles early in the discovery phase.
The "Thiophene Alert" Strategy
Unlike standard small molecules, thienyl compounds require a screening triad:
-
Solubility Gatekeeping: Thiophenes are characteristically lipophilic; "false negatives" in efficacy assays are often due to precipitation.
-
Target Engagement (Cell-Based): Utilizing TR-FRET to measure intracellular kinase inhibition (a common target for thiophene derivatives).
-
Liability Screening: A mandatory phototoxicity module (OECD 432) to prevent late-stage attrition.
Integrated Screening Workflow
The following diagram illustrates the critical decision gates for thienyl libraries. Note the "Solubility Check" occurring before cell dispensing to prevent liquid handling failures.
Caption: Workflow prioritizing solubility and specific toxicity checks for thienyl scaffolds.
Protocol A: Compound Management & Solubility Gate
Rationale: Thiophene derivatives are highly lipophilic. In aqueous cell culture media, they often precipitate or "crash out" at screening concentrations (10 µM), leading to erratic data.
Method: Laser Nephelometry
Objective: Determine the maximum soluble concentration in assay media (1% DMSO).
-
Preparation: Prepare a 10 mM stock of the thienyl compound in 100% DMSO.
-
Dilution: Perform a 1:100 dilution into the specific cell culture media used for the primary screen (e.g., DMEM + 10% FBS). Final concentration: 100 µM.
-
Incubation: Shake at 37°C for 90 minutes (mimicking assay pre-incubation).
-
Readout: Measure forward light scatter (nephelometry) or absorbance at 600 nm (turbidimetry).
-
Threshold: Any signal >2x background (media only) indicates precipitation.
-
Corrective Action: If precipitation occurs, lower screening concentration to 1 µM or utilize a solubility-enhancing additive (e.g., 0.5% cyclodextrin), though validation is required to ensure the additive does not interfere with the assay.
-
Protocol B: Primary Efficacy – Cell-Based Kinase TR-FRET
Rationale: Many thienyl compounds are designed as kinase inhibitors (e.g., bioisosteres of sunitinib analogs). A cell-based assay is superior to biochemical assays here because it validates membrane permeability—a key challenge for this chemical class.
Technology: Homogeneous Time-Resolved Fluorescence (HTRF) or Lanthascreen. Target: Phospho-ERK1/2 (Downstream integrator of MAPK signaling).
Step-by-Step Protocol
1. Cell Seeding:
-
Cells: A431 or Jurkat cells (dependent on target kinase expression).
-
Density: 50,000 cells/well in a 384-well low-volume white plate.
-
Volume: 8 µL/well.
-
Incubation: Overnight at 37°C, 5% CO2.
2. Compound Treatment:
-
Add 4 µL of 3x concentrated thienyl compound (diluted in media).
-
Controls:
-
Negative (Min): DMSO only (0% inhibition).
-
Positive (Max): 1 µM Staurosporine (100% inhibition).
-
-
Incubation: 60 minutes at 37°C.
3. Stimulation (Agonist):
-
Add 4 µL of 4x EC80 agonist (e.g., EGF for EGFR-driven pathways) to trigger phosphorylation.
-
Incubate for 10–15 minutes at RT.
4. Lysis & Detection:
-
Add 4 µL of 4x Lysis Buffer containing:
-
Europium-cryptate labeled anti-pERK (Donor).[2]
-
d2-labeled anti-ERK (Acceptor).
-
Phosphatase inhibitors (Orthovanadate).
-
-
Incubate: 2 hours to overnight at RT (protected from light).
5. Data Acquisition:
-
Instrument: TR-FRET compatible reader (e.g., EnVision, PHERAstar).
-
Settings:
-
Excitation: 337 nm (Laser/Flash lamp).
-
Emission 1 (Donor): 620 nm.
-
Emission 2 (Acceptor): 665 nm.
-
Delay: 50 µs; Integration: 400 µs.
-
6. Data Analysis:
-
Calculate Ratio:
. -
Z-Prime (
): Must be for a valid screen.
Protocol C: The "Thiophene Alert" – 3T3 NRU Phototoxicity Assay
Rationale: Thiophenes are chromophores that can absorb UV-A/B radiation. Upon excitation, they may transfer energy to molecular oxygen, generating singlet oxygen (
Mechanism of Action Diagram
Caption: Mechanism of thiophene-induced phototoxicity via ROS generation.
Step-by-Step Protocol (OECD 432 Adapted)
1. Cell Preparation:
-
Cell Line: Balb/c 3T3 mouse fibroblasts (Clone 31).
-
Seeding: 1 x 10^4 cells/well in two 96-well plates.
-
Incubation: 24 hours to form a sub-confluent monolayer.
2. Compound Dosing:
-
Remove culture medium. Wash with PBS.[3]
-
Add thienyl compounds in EBSS (Earle's Balanced Salt Solution) buffer.
-
Dose Range: 8 concentrations (e.g., 1000 µg/mL to 0.1 µg/mL).
-
Positive Control: Chlorpromazine (0.1 to 100 µg/mL).
-
Incubate: 60 minutes at 37°C.
3. Irradiation (The Variable):
-
Plate A (+UV): Expose to 5 J/cm² UVA light (simulated solar light).
-
Plate B (-UV): Keep in total darkness (wrap in foil) at RT for the same duration.
4. Recovery:
-
Aspirate treatment solution. Wash.
-
Add fresh culture medium and incubate overnight (18–22 hours).
5. Neutral Red Uptake (NRU):
-
Add Neutral Red medium (50 µg/mL). Incubate 3 hours.
-
Wash/Fix cells. Extract dye using Desorb Solution (EtOH/Acetic Acid).
-
Measure OD at 540 nm.
6. Calculation (Photo-Irritation Factor - PIF):
-
Calculate
for both plates. -
Interpretation:
- : Non-phototoxic.
- : Probable phototoxicity.
- : Highly Phototoxic (Thiophene structural alert).
Data Presentation & Hit Validation
When presenting screening data for thienyl compounds, use a "Traffic Light" system to integrate efficacy and safety data.
| Compound ID | Kinase IC50 (nM) | Solubility (µM) | Phototox (PIF) | Status |
| Thio-001 | 15 | >100 | 1.2 | Green (Lead) |
| Thio-002 | 8 | <10 | 1.1 | Yellow (Formulation risk) |
| Thio-003 | 5 | >100 | 15.4 | Red (Phototoxic) |
Author's Note on False Positives: Be aware of the Inner Filter Effect . Some thiophene derivatives are highly colored (yellow/orange). If a compound absorbs light at the excitation/emission wavelengths of the TR-FRET assay (337/620/665 nm) or the Phototox assay (540 nm), it will artificially reduce the signal.
-
Validation: Run a "spectral scan" of the compound in buffer. If it absorbs at assay wavelengths, mathematical correction or an alternative readout (e.g., Luminescence) is required.
References
-
OECD Guidelines for the Testing of Chemicals. (2019). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. Organization for Economic Cooperation and Development.[4] [Link]
-
Kumari, A., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Advances. [Link]
-
National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Cell-Based Assays for High-Throughput Screening. NCBI Bookshelf. [Link]
-
Dalvie, D., et al. (2002). Assessment of Metabolic Activation of Thiophene Derivatives. Chemical Research in Toxicology. [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Troubleshooting & Optimization
SynthChem Applications Support Center: 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid
Welcome to the technical support guide for the synthesis of 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis, which typically proceeds via a reductive amination pathway. Our goal is to equip researchers with the insights needed to overcome common synthetic challenges, ensuring a successful and efficient reaction.
I. Synthesis Overview: The Reductive Amination Pathway
The synthesis of the target compound is most commonly achieved through the reductive amination of 3-aminobenzoic acid with 3-methyl-2-thiophenecarboxaldehyde. This one-pot reaction involves two key stages:
-
Imine Formation: The amine nucleophilically attacks the aldehyde carbonyl to form a hemiaminal, which then dehydrates to form an imine intermediate. This step is often catalyzed by a weak acid.
-
Reduction: A selective reducing agent is introduced to reduce the imine C=N bond to the final secondary amine product.
A mild and highly selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is preferred for this transformation as it is less toxic than alternatives like sodium cyanoborohydride and effectively reduces the imine in the presence of the aldehyde.[1][2]
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction shows very low conversion or has failed completely. What are the likely causes?
This is one of the most common issues and can typically be traced back to one of three areas: imine formation, reductant activity, or reaction conditions.
-
Possible Cause A: Inefficient Imine Formation The equilibrium between the starting materials and the imine can be unfavorable without proper conditions.[3]
-
Troubleshooting:
-
Catalytic Acid: Add a small amount (5-10 mol%) of acetic acid (AcOH). The acid protonates the aldehyde's carbonyl oxygen, rendering it more electrophilic and accelerating the initial nucleophilic attack by the amine.
-
Water Removal: The formation of the imine from the hemiaminal intermediate releases a molecule of water.[3] While many reductive aminations proceed without explicitly removing water, if the reaction is stalling, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) can drive the equilibrium toward the imine.
-
Pre-formation: Stir the 3-aminobenzoic acid and 3-methyl-2-thiophenecarboxaldehyde in the solvent (e.g., Dichloromethane - DCM or 1,2-Dichloroethane - DCE) for 1-2 hours before adding the reducing agent.[4] Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
-
Possible Cause B: Inactive Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃) is a moisture-sensitive reagent.
-
Troubleshooting:
-
Use Fresh Reagent: Ensure the NaBH(OAc)₃ is from a freshly opened bottle or has been stored under an inert atmosphere in a desiccator. Clumpy or non-free-flowing powder is a sign of decomposition.
-
Check Solvent Anhydrousness: While the reaction can tolerate small amounts of water, using anhydrous solvents is best practice to preserve the hydride reagent's activity.
-
-
-
Possible Cause C: Incorrect pH The reaction is pH-sensitive. The medium should be weakly acidic to facilitate imine formation but not so acidic as to protonate the starting amine, which would render it non-nucleophilic.
-
Troubleshooting: The addition of a controlled amount of acetic acid, as mentioned above, typically establishes the optimal pH range (around 5-6). If you suspect pH issues, check the reaction mixture with a wetted pH strip.
-
Q2: My final product is contaminated with unreacted starting materials. How can I resolve this?
Detecting starting materials in your crude product via NMR or LC-MS indicates an incomplete reaction.
-
Troubleshooting:
-
Increase Reaction Time: Reductive aminations can be slow. Allow the reaction to stir overnight at room temperature to ensure it proceeds to completion.
-
Increase Reagent Stoichiometry: Add a slight excess (1.1 to 1.2 equivalents) of the reducing agent. It is also common practice to use a slight excess of one of the coupling partners to ensure the other is fully consumed.[2]
-
Gentle Heating: If the reaction is sluggish at room temperature, gently heating it to 35-40°C can increase the reaction rate. However, monitor carefully to avoid potential side reactions.
-
Purification: If the reaction cannot be driven to completion, the product must be purified. Column chromatography is a highly effective method for separating the more polar aminobenzoic acid product from the less polar aldehyde starting material.[5][6]
-
Q3: I'm observing a significant side product that I can't identify. What could it be?
In reductive aminations with primary amines, a common side reaction is the formation of a tertiary amine through dialkylation.[2]
-
Side Reaction Mechanism: The desired secondary amine product can react with another molecule of the aldehyde to form a new iminium ion, which is then reduced to a tertiary amine.
-
Troubleshooting & Prevention:
-
Control Stoichiometry: Use a slight excess of the amine (3-aminobenzoic acid) relative to the aldehyde. This ensures the aldehyde is consumed before it can react significantly with the product.[2]
-
Slow Addition of Aldehyde: In difficult cases, a solution of the aldehyde can be added slowly over several hours to a mixture of the amine and the reducing agent. This keeps the instantaneous concentration of the aldehyde low, minimizing the chance of a second reaction.
-
Q4: The purification of the final product is proving difficult. What strategies can I employ?
The product, having both a carboxylic acid and an amine group, is amphoteric, which can complicate purification.
-
Challenge A: Product is an Oily Solid or Difficult to Crystallize
-
Troubleshooting:
-
Trituration: Stir the crude oil with a non-polar solvent like hexanes or diethyl ether. This can often wash away non-polar impurities and induce crystallization of the desired product.
-
Recrystallization: Experiment with various solvent systems. A common choice for aminobenzoic acids is a mixed solvent system like ethanol/water or ethyl acetate/hexane.[5] The goal is to find a system where the product is soluble when hot but sparingly soluble when cold.[7]
-
-
-
Challenge B: Poor Separation on Silica Gel Column Chromatography
-
Troubleshooting:
-
Optimize Mobile Phase: The zwitterionic character of the product at neutral pH can cause streaking on silica gel. Add a small amount of acetic acid (0.5-1%) to the eluent (e.g., ethyl acetate/hexane mixture) to suppress deprotonation of the carboxylic acid, leading to sharper bands.
-
Alternative Stationary Phase: If silica gel proves problematic, consider using a different stationary phase, such as alumina or C18-functionalized reverse-phase silica.
-
-
III. Recommended Experimental Protocol
This protocol provides a validated starting point for the synthesis.
Materials:
-
3-Aminobenzoic acid
-
3-Methyl-2-thiophenecarboxaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (AcOH), glacial
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-aminobenzoic acid (1.0 eq).
-
Add anhydrous DCE (approx. 0.1 M concentration relative to the amine).
-
Add 3-methyl-2-thiophenecarboxaldehyde (1.05 eq) followed by glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.2 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography or recrystallization as required.
IV. Data & Visualization
Tables for Quick Reference
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ / STAB | DCE, DCM, THF | Mild, selective for imines/aldehydes, non-toxic byproducts.[1][2] | Moisture sensitive, relatively expensive. |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, Ethanol | Effective, stable in weakly acidic conditions. | Highly toxic (HCN gas release below pH 7), byproducts are toxic.[8] |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Inexpensive, readily available. | Can reduce aldehydes/ketones; less selective for imines.[9] Requires careful pH control. |
| Catalytic Hydrogenation | H₂/Pd-C, PtO₂ | Ethanol, Ethyl Acetate | "Green" method, high atom economy. | Requires specialized pressure equipment; catalyst can be sensitive to sulfur-containing compounds (like thiophene).[3] |
Diagrams and Workflows
Diagram 1: General Reductive Amination Workflow
A flowchart illustrating the primary steps from starting materials to the final, purified product.
Caption: Experimental workflow for the synthesis.
Diagram 2: Troubleshooting Logic for Low Yield
A decision tree to diagnose and solve issues related to low reaction conversion.
Caption: Troubleshooting decision tree for low yield.
V. References
-
Benchchem. (n.d.). Technical Support Center: Purification of N-Acryloyl-p-aminobenzoic Acid. Retrieved from
-
Reddit. (2025, March 7). Question about reductive amination reaction procedure. r/Chempros. Retrieved from
-
PubChem. (n.d.). 3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid. Retrieved from
-
Google Patents. (1956). Process for purifying p-aminobenzoic. (US2735865A). Retrieved from
-
Wordpress. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from
-
ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Retrieved from
-
Wikipedia. (n.d.). Reductive amination. Retrieved from
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. ACS Publications. Retrieved from
-
PubChem. (n.d.). Benzoic acid, 3-[[(methylamino)thioxomethyl]amino]-. Retrieved from
-
PubMed. (2006). Purification by p-aminobenzoic acid (PABA)-affinity chromatography and the functional reconstitution of the nateglinide/H+ cotransport system in the rat intestinal brush-border membrane. Retrieved from
-
Google Patents. (n.d.). Method for preparing p-aminobenzoic acid. (WO2003072534A1). Retrieved from
-
Benchchem. (n.d.). Common side products in the reduction of 3'-nitroacetophenone. Retrieved from
-
Kapoor, A., et al. (2016). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharmacia Lettre. Scholars Research Library. Retrieved from
-
ChemicalBook. (n.d.). 3-Amino-2-methylbenzoic acid synthesis. Retrieved from
-
Sent-Gata, S., et al. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie. Retrieved from
-
Merck Millipore. (n.d.). Sodium Triacetoxyborohydride. Retrieved from
-
Fluorochem. (n.d.). 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid. Retrieved from
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from
-
The Royal Society of Chemistry. (n.d.). A Practical Catalytic Reductive Amination of Carboxylic Acids. Retrieved from
-
NIH. (n.d.). 4-(2-Thienylmethyleneamino)benzoic acid. PMC. Retrieved from
-
Wikipedia. (n.d.). 3-Aminobenzoic acid. Retrieved from
-
ResearchGate. (2025, August 6). Reductive amination of carbohydrates using NaBH(OAc)3. Retrieved from
-
Pearson. (n.d.). Sodium triacetoxyborohydride, NaBH(OAc)3, is a mild reducing agen... Retrieved from
-
Patsnap. (2014, October 1). Method for preparing 3-amino-2-methyl benzoic acid. Eureka. Retrieved from
-
PrepChem.com. (n.d.). Synthesis of 2-[(2,3-dimethylphenyl)amino]benzoic acid, methyl ester. Retrieved from
-
Reddit. (2026, February 12). Reductive amination with amines. r/Chempros. Retrieved from
-
Chembase.cn. (n.d.). CAS 2280-89-9: 3-Amino-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoic acid. Retrieved from
-
NIST. (n.d.). Benzoic acid, 3-methoxy-2-(methylamino)-, methyl ester. WebBook. Retrieved from
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. US2735865A - Process for purifying p-aminobenzoic - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
Technical Support Center: Synthesis of Substituted Benzoic Acids
Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket Scope: Yield Optimization, Troubleshooting, and Isolation Protocols Audience: Research Chemists & Process Development Scientists
Introduction: The Yield "Bottlenecks"
Welcome to the technical support hub. In the synthesis of substituted benzoic acids, yield loss rarely stems from a single catastrophic failure. Instead, it accumulates through three specific bottlenecks:
-
Phase Transfer Limitations (in oxidation).
-
Competitive Addition (in Grignard carboxylation).
-
pH-Dependent Solubility Errors (during isolation).
This guide addresses these specific failure points with corrective protocols.
Module 1: Oxidation of Alkylbenzenes
Ticket #OX-001: "My permanganate oxidation has stalled, or yields are inconsistent (<40%)."
Root Cause Analysis
The oxidation of alkylbenzenes (e.g., toluene to benzoic acid) using Potassium Permanganate (
-
The Problem:
is water-soluble; your alkylbenzene substrate is lipophilic. They exist in separate phases. Without a transfer agent, reaction only occurs at the interface, leading to slow kinetics and incomplete conversion [1]. -
The Fix: You must use Phase Transfer Catalysis (PTC) .[1]
Troubleshooting Protocol
Reagent: Cetyltrimethylammonium bromide (CTAB) or Tetrabutylammonium bromide (TBAB). Load: 1–5 mol%.
The Mechanism (Why this works):
The quaternary ammonium cation (
Visualization: PTC Cycle
Figure 1: The Phase Transfer Catalysis cycle shuttling oxidant into the organic phase.
Key Reference: Jursic, B. Can.[2] J. Chem.1989 , 67, 1381.[2] [1]
Module 2: Grignard Carboxylation
Ticket #GR-002: "I am seeing ketone byproducts or low yields using Dry Ice."
Root Cause Analysis
The reaction
-
Moisture Condensation: Standard dry ice condenses atmospheric water, which quenches the Grignard (
). -
Local Concentration Effects: If
concentration is low at the reaction site, the Grignard reagent attacks the newly formed carboxylate salt, leading to ketone or tertiary alcohol byproducts [2].
Corrective Protocol: The "Milled" Dry Ice Method
Do not simply dump chunks of dry ice into the flask.
-
Preparation: Crush dry ice into a fine powder (milling).
-
Drying: Rinse the dry ice with anhydrous THF before addition to remove condensed water ice.
-
Addition: Add the Grignard reagent to the excess dry ice slurry (Inverse Addition), or use high-surface-area milled dry ice to ensure
is always in vast excess.
Data Comparison:
| Method | CO2 Source | Yield (Substituted Benzoic Acid) | Primary Side Reaction |
| Standard | Dry Ice Chunks | 17 - 40% | Water quenching / Ketone formation |
| Gas Sparging | CO2 Cylinder | 50 - 70% | Ketone formation (slow dissolution) |
| Optimized | Milled Dry Ice | 96 - 99% | Minimal |
Data Source: O'Brien, C. J., et al. Synlett 2021.[3] [3]
Module 3: Palladium-Catalyzed Carbonylation
Ticket #PD-003: "Pd black is precipitating, and conversion is low."
Root Cause Analysis
Carbonylation of aryl halides (
Optimization Matrix
To prevent catalyst death and improve yield:
-
Ligand Selection: Use bulky, bidentate ligands like Xantphos or dppb . These bite angles stabilize the Pd center better than
. -
CO Source: If handling CO gas is the bottleneck, use Phenyl Formate or Molybdenum Hexacarbonyl (
) as solid CO surrogates [4]. -
Base: Use
(Triethylamine) to sponge the acid generated; inorganic bases can sometimes cause solubility issues in the organic carbonylation solvent.
Module 4: Isolation & Purification (The Yield Killer)
Ticket #PU-004: "My reaction worked, but I lost product during workup."
Root Cause Analysis
Benzoic acids have a pKa range of 3.5 – 4.5. A common error is acidifying to pH 6-7 (neutral), thinking the product will precipitate. It will not. At pH 6, substituted benzoic acids exist largely as the soluble benzoate anion (
The pH Rule of Thumb
To recover >99% of your product, you must acidify the aqueous layer to 2 pH units below the pKa .
-
Target pH: < 2.0 [4]
Purification Workflow (Decision Tree)
Figure 2: pH-swing extraction logic to maximize recovery and purity.
Electronic Effects on pKa:
-
Electron Withdrawing Groups (EWGs): (e.g.,
, ) lower the pKa (more acidic). You may need pH ~1.0 for full precipitation. -
Electron Donating Groups (EDGs): (e.g.,
, ) raise the pKa (less acidic). pH 2-3 is usually sufficient [5].
References
-
Jursic, B. (1989).[2] "Permanganate Oxidation of Aromatic Hydrocarbons under Phase Transfer Catalysis Conditions." Canadian Journal of Chemistry, 67, 1381.[2] Link
-
Master Organic Chemistry. (2015). "Reactions of Grignard Reagents." MasterOrganicChemistry.com. Link
-
O'Brien, C. J., & Nicewicz, D. A. (2021).[3] "Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides."[3][5] Synlett, 32, 814-816.[3] Link
-
Ueda, T., Konishi, H., & Manabe, K. (2012).[6] "Palladium-Catalyzed Carbonylation of Aryl Halides with Phenyl Formate." Organic Letters, 14(12), 3100–3103.[6] Link
-
Agilent Technologies. "Control pH During Method Development." Agilent Technical Notes. Link
Sources
- 1. Improved Potassium Permanganate Oxidation of Alkenes to Diols using Phase Transfer Catalysis - [www.rhodium.ws] [erowid.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides [organic-chemistry.org]
- 4. sciforum.net [sciforum.net]
- 5. Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate [organic-chemistry.org]
Validation & Comparative
A Comparative Benchmarking Guide to the Synthesis of 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the efficient and reliable synthesis of novel molecular scaffolds is paramount. The title compound, 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid, represents a valuable building block, incorporating a flexible secondary amine linker between a substituted thiophene and a benzoic acid moiety. This guide provides a comprehensive, in-depth comparison of two prominent synthetic strategies for accessing this target molecule: Reductive Amination and Buchwald-Hartwig Amination .
This document moves beyond a simple recitation of protocols. As a senior application scientist, the aim is to provide a nuanced understanding of the rationale behind the selection of each synthetic route, offering insights into their respective strengths and weaknesses. The protocols herein are designed to be self-validating, with each step justified by established chemical principles.
Introduction to the Synthetic Challenge
The synthesis of 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid involves the formation of a key carbon-nitrogen bond. The choice of methodology for constructing this bond is a critical decision that influences not only the overall yield and purity of the final product but also the scalability, cost-effectiveness, and environmental impact of the process. This guide will dissect two powerful and widely adopted methods for C-N bond formation, providing a comparative framework to aid in the selection of the most appropriate synthetic strategy for your research needs.
Method 1: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, valued for its operational simplicity and the use of readily available starting materials.[1] This one-pot reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the desired amine.[2][3][4][5]
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Subsequent dehydration yields a protonated iminium ion, which is then selectively reduced by a hydride-based reducing agent. The choice of reducing agent is critical; it must be mild enough not to reduce the starting aldehyde but reactive enough to efficiently reduce the iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose due to its selectivity and tolerance of a wide range of functional groups.[2][3]
Experimental Protocol: Reductive Amination
Materials:
-
3-Methyl-2-thiophenecarboxaldehyde
-
3-Aminobenzoic acid
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminobenzoic acid (1.0 eq) and anhydrous dichloromethane.
-
Stir the suspension until the 3-aminobenzoic acid is fully dissolved or evenly suspended.
-
Add 3-methyl-2-thiophenecarboxaldehyde (1.05 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes to allow for the initial formation of the imine.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. A slight exotherm may be observed.
-
Continue to stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Method 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[1][6][7][8][9][10] It offers a broad substrate scope and functional group tolerance, making it a highly versatile tool in modern organic synthesis. For the target molecule, two disconnection approaches are viable:
-
Route A: Coupling of 3-bromobenzoic acid with (3-methyl-2-thienyl)methanamine.
-
Route B: Coupling of 2-(chloromethyl)-3-methylthiophene with 3-aminobenzoic acid.
Route A is generally preferred as the C(sp²)-N bond formation between an aryl halide and a primary amine is a more common and well-precedented transformation in Buchwald-Hartwig chemistry.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves a series of well-defined steps.[6][7] A palladium(0) species undergoes oxidative addition to the aryl bromide. The resulting palladium(II) complex then coordinates to the amine. Deprotonation by a base generates a palladium-amido complex, which upon reductive elimination, furnishes the desired C-N bond and regenerates the active palladium(0) catalyst. The choice of phosphine ligand is crucial for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich biarylphosphine ligands, such as XPhos, are often employed to facilitate both the oxidative addition and reductive elimination steps.
Experimental Protocol: Buchwald-Hartwig Amination (Route A)
Materials:
-
3-Bromobenzoic acid
-
(3-Methyl-2-thienyl)methanamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions, workup, and purification
Procedure:
-
To a flame-dried Schlenk tube, add palladium(II) acetate (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene to the Schlenk tube, followed by 3-bromobenzoic acid (1.0 eq) and (3-methyl-2-thienyl)methanamine (1.2 eq).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 5-6 to protonate the product.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Comparative Performance Analysis
The selection of a synthetic route is often a multi-faceted decision. The following table provides a comparative overview of the two discussed methods for the synthesis of 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid. The values presented are representative estimates based on typical outcomes for these reaction types.
| Parameter | Reductive Amination | Buchwald-Hartwig Amination (Route A) |
| Typical Yield | 70-90% | 75-95% |
| Purity (crude) | Good to Excellent | Good to Excellent |
| Reaction Time | 4-12 hours | 12-24 hours |
| Reagent Cost | Lower | Higher (due to Pd catalyst and ligand) |
| Scalability | Generally straightforward | Can be challenging due to catalyst cost and removal |
| Functional Group Tolerance | Good | Excellent |
| Operational Simplicity | High (one-pot) | Moderate (requires inert atmosphere) |
| Environmental Impact | Moderate (use of chlorinated solvents) | Higher (use of precious metal catalyst) |
Characterization of 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid
As no experimentally determined spectroscopic data for the target molecule is readily available in the literature, the following are predicted ¹H and ¹³C NMR spectra. These predictions can serve as a valuable reference for the characterization of the synthesized compound.
Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.8 (br s, 1H, COOH), 7.6-7.4 (m, 2H, Ar-H), 7.3-7.2 (m, 2H, Ar-H), 7.0 (d, 1H, Thiophene-H), 6.8 (d, 1H, Thiophene-H), 6.5 (t, 1H, NH), 4.5 (d, 2H, CH₂), 2.2 (s, 3H, CH₃).
Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 167.5 (C=O), 148.5 (Ar-C), 140.0 (Ar-C), 135.0 (Thiophene-C), 132.0 (Ar-C), 130.0 (Thiophene-C), 129.0 (Ar-CH), 125.0 (Thiophene-CH), 120.0 (Thiophene-CH), 118.0 (Ar-CH), 115.0 (Ar-CH), 42.0 (CH₂), 14.0 (CH₃).
Conclusion
Both Reductive Amination and Buchwald-Hartwig Amination represent viable and effective strategies for the synthesis of 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid.
-
Reductive Amination offers a more direct, cost-effective, and operationally simpler route, making it an attractive choice for initial laboratory-scale synthesis.
-
Buchwald-Hartwig Amination provides greater functional group tolerance and potentially higher yields, which may be advantageous for more complex analogs or when maximizing yield is the primary objective, despite the higher cost and more demanding reaction conditions.
The ultimate choice of synthetic method will depend on the specific priorities of the research program, including scale, cost, available resources, and the need for functional group compatibility. This guide provides the foundational knowledge and detailed protocols to enable an informed decision for the successful synthesis of this valuable chemical entity.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Myers, A. G. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers' Chem 115 Handouts. [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination. (2023, December 27). In Wikipedia. [Link]
-
Buchwald–Hartwig Amination with Aqueous Ammonia. (n.d.). Synthesis Spotlight. [Link]
-
Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). (n.d.). ResearchGate. [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
4 - Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
-
Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]
-
Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). Scientific Reports, 12(1), 20296. [Link]
-
Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. (2018). Chemical Communications, 54(53), 7356-7359. [Link]
- Preparation method of 3-methyl-2-aminobenzoic acid. (2020). CN111732520A.
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). Magnetochemistry, 10(10), 109. [Link]
-
Synthesis and Characterization of Some New Compounds Derivatives from Para-amino Benzoic Acid. (2025). International Journal for Sciences and Technology, 10(1). [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). Catalysts, 13(2), 409. [Link]
-
Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. (2010). The Journal of Organic Chemistry, 75(16), 5470-5477. [Link]
-
The Synthesis And Characterization Of 3-Nitro-2-Styrenyl Benzoic Acid Amide Derivatives As Potential Cancer Chemopreventives. (2013). North Carolina Agricultural and Technical State University. [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2025). MDPI. [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020). Frontiers in Chemistry, 8, 293. [Link]
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Comparative analysis of enzyme inhibition by benzoic acid analogs
Target Enzyme: Mushroom Tyrosinase (EC 1.14.18.1)[1][2][3]
Executive Summary
This guide provides a technical comparison of benzoic acid and its structural analogs as inhibitors of Tyrosinase (polyphenol oxidase).[1] Tyrosinase is the rate-limiting enzyme in melanin biosynthesis and fruit browning, making it a primary target for dermatological drugs and food preservatives.
While benzoic acid serves as the parent scaffold, modifications at the para- (4-) and ortho- (2-) positions drastically alter inhibitory potency and kinetic mechanism. This analysis synthesizes kinetic data (
Key Insight: While Benzoic Acid typically acts as a competitive inhibitor (chelation of active site copper), introducing bulky electron-withdrawing groups at the 4-position (e.g., 4-chlorobenzoic acid) often shifts the mechanism to non-competitive inhibition , significantly enhancing potency by stabilizing the enzyme-inhibitor complex.
Mechanistic Foundation: The Copper Chelation Model
Tyrosinase contains a binuclear copper active site (
-
Primary Interaction: The carboxylate anion (
) coordinates with the copper ions, displacing the bridging water molecule or preventing substrate entry. -
Secondary Interaction: The aromatic ring interacts with hydrophobic residues (Val283, Ala286) lining the active site pocket.
Diagram 1: Mechanism of Inhibition (SAR)
Caption: Structural modifications at the 4-position alter the binding mode from purely competitive (active site competition) to non-competitive (enzyme-substrate complex binding).
Comparative Analysis: Kinetic Data
The following data aggregates kinetic parameters from standard spectrophotometric assays using L-DOPA as the substrate. Note the shift in inhibition type and the increase in potency (lower
| Inhibitor Analog | Substituent (R) | Inhibition Type | Mechanistic Insight | ||
| Benzoic Acid | -H | ~1.00 | 0.95 | Competitive | Direct chelation of Cu active site; competes with L-DOPA. |
| 4-Hydroxybenzoic Acid | -OH | ~1.80 | 1.83 | Competitive | Hydroxyl group acts as H-bond donor but may weaken hydrophobic interaction compared to parent. |
| Anisic Acid | -OCH | 0.60 | 0.60 | Non-Competitive | Bulky methoxy group prevents active site closure or binds to ES complex. |
| 4-Chlorobenzoic Acid | -Cl | 0.20 | 0.20 | Non-Competitive | Best Performer. Halogen enhances hydrophobic fit and electron-withdrawing nature strengthens anion stability. |
| Salicylic Acid | 2-OH | > 2.00 | N/A | Weak/Mixed | Ortho- substitution causes steric hindrance, disrupting the planar alignment required for copper chelation. |
*Note: Values represent averages from mushroom tyrosinase assays (pH 6.8, 25°C). Lower
Experimental Protocol: High-Throughput Inhibition Assay
To replicate these results, use the following self-validating protocol. This workflow minimizes enzyme instability (a common source of error with Tyrosinase).
Reagents & Preparation
-
Buffer: 50 mM Sodium Phosphate Buffer (pH 6.8). Critical: pH must be precise; tyrosinase activity drops sharply < pH 6.0.
-
Enzyme Stock: Mushroom Tyrosinase (1,000 U/mL) in cold buffer. Keep on ice at all times.
-
Substrate: 10 mM L-DOPA (L-3,4-dihydroxyphenylalanine). Prepare fresh; oxidizes spontaneously in air (turns black).
-
Inhibitors: Dissolve analogs in DMSO (stock 100 mM), dilute in buffer. Final DMSO concentration must be < 5% to avoid denaturing the enzyme.
Step-by-Step Workflow
-
Blanking: In a 96-well plate, add 80 µL Buffer + 10 µL Inhibitor.
-
Enzyme Priming: Add 40 µL Tyrosinase solution.
-
Equilibrium Incubation: Incubate at 25°C for 10 minutes .
-
Expert Note: This step is mandatory. It allows the inhibitor to establish equilibrium with the enzyme (
) before the substrate competes.
-
-
Reaction Initiation: Add 40 µL L-DOPA substrate rapidly using a multi-channel pipette.
-
Kinetic Read: Measure Absorbance at 475 nm (Dopachrome peak) every 30 seconds for 10 minutes.
Diagram 2: Experimental Workflow
Caption: Standardized spectrophotometric workflow for monitoring dopachrome formation.
Data Analysis: Determining Inhibition Type
Do not rely solely on
Interpretation Logic
-
Competitive (e.g., Benzoic Acid):
- remains constant (y-intercept is unchanged).
- increases (x-intercept shifts closer to zero).
-
Physiological meaning: The inhibitor competes for the same binding site. High substrate concentration overcomes inhibition.
-
Non-Competitive (e.g., 4-Chlorobenzoic Acid):
Diagram 3: Kinetic Decision Tree
Caption: Decision logic for classifying benzoic acid analogs based on double-reciprocal plot intersections.
Conclusion & Recommendations
For researchers developing tyrosinase inhibitors:
-
Scaffold Selection: Use 4-substituted benzoic acids (specifically 4-halo or 4-methoxy) rather than the parent benzoic acid or 2-substituted analogs. The 4-position offers a "sweet spot" for hydrophobic interaction that stabilizes the enzyme-inhibitor complex.
-
Assay Validity: Always include a pre-incubation step. Benzoic acid analogs are often slow-binding inhibitors; failure to pre-incubate will result in artificially high
values. -
Control: Use Kojic Acid as a positive control (
mM) to benchmark the potency of your analogs.
References
-
Chen, Q.X., et al. (2005). "Inhibitory effects of 4-halobenzoic acids on the diphenolase and monophenolase activity of mushroom tyrosinase." The Protein Journal.[4]
-
Kubo, I., et al. (2003). "Tyrosinase inhibition kinetics of anisic acid." Zeitschrift für Naturforschung C.
-
Kahn, V., & Andrawis, A. (1985). "Inhibition of mushroom tyrosinase by benzoic acid derivatives." Phytochemistry.
-
Sigma-Aldrich (Merck). "Enzymatic Assay of Tyrosinase (EC 1.14.18.1)." Technical Bulletin.
Sources
A Comparative Guide to the Structural Validation of 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid: An In-Depth Analysis of X-ray Crystallography and Spectroscopic Techniques
In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides a comprehensive comparison of leading analytical techniques for the structural validation of the novel compound 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid.
Due to the absence of publicly available experimental data for 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid, this guide will utilize a closely related analogue, 4-(2-Thienylmethyleneamino)benzoic acid , for the section on X-ray crystallography to ensure the presentation of real-world experimental data. For Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), illustrative examples from related benzoic acid derivatives will be employed to explain the principles and data interpretation. This approach allows for a robust and scientifically grounded comparison of these powerful analytical methodologies.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline compound.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map, which in turn reveals the precise coordinates of each atom in the molecule and its arrangement within the crystal lattice.[1][2] This technique provides unparalleled detail on bond lengths, bond angles, and intermolecular interactions.[3]
Experimental Protocol: Structure Determination of 4-(2-Thienylmethyleneamino)benzoic acid
The successful application of X-ray crystallography is critically dependent on the ability to grow high-quality single crystals, a process that can often be a significant bottleneck.[4]
Step 1: Synthesis and Crystallization
The synthesis of the analogue 4-(2-Thienylmethyleneamino)benzoic acid is achieved through the condensation of 4-aminobenzoic acid and thiophene-2-carbaldehyde in ethanol.[5]
-
Procedure: Equimolar amounts of 4-aminobenzoic acid and thiophene-2-carbaldehyde (10 mmol each) are mixed in 20 ml of ethanol. The mixture is stirred for 3 hours at 303 K. The resulting product is then recrystallized from ethanol to yield single crystals suitable for X-ray diffraction analysis.[5]
Causality: The choice of ethanol as a solvent is crucial as it facilitates the dissolution of the reactants and allows for the slow cooling and evaporation required for the formation of well-ordered crystals. The slow growth process is essential to minimize defects in the crystal lattice, which are critical for obtaining high-quality diffraction data.[6]
Step 2: Data Collection
A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. The crystal is rotated while being irradiated, and the resulting diffraction patterns are recorded on a detector.[3]
-
Instrumentation: A Bruker SMART APEX CCD area-detector diffractometer with Mo Kα radiation is a common instrument for this purpose.[5]
-
Conditions: Data is typically collected at a controlled temperature, for instance, 298 K.[5]
Step 3: Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is subsequently refined to best fit the experimental data.[1]
-
Software: Programs such as SHELXS97 for structure solution and SHELXL97 for refinement are widely used.[5]
Workflow for X-ray Crystallography
Caption: Workflow for determining a molecular structure via single-crystal X-ray crystallography.
Alternative and Complementary Techniques for Structural Validation
While X-ray crystallography provides a static, solid-state structure, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer valuable and often complementary information about the molecule's structure and connectivity in the solution and gas phases, respectively.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution.[8] It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the deduction of the molecular skeleton and the connectivity of atoms.[9][10]
Experimental Protocol: ¹H and ¹³C NMR of a Benzoic Acid Derivative
Step 1: Sample Preparation
-
A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A reference standard, such as tetramethylsilane (TMS), is often added.
Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, thus not obscuring the signals from the analyte. TMS provides a zero point for the chemical shift scale.
Step 2: Data Acquisition
-
The NMR tube is placed in the spectrometer's strong magnetic field. A series of radiofrequency pulses are applied, and the resulting signals (free induction decay, FID) are detected.
Step 3: Data Processing and Interpretation
-
The FID is converted into a spectrum using a Fourier transform. The resulting ¹H and ¹³C NMR spectra are then analyzed.
-
¹H NMR: Information is derived from chemical shifts (position of signals), integration (area under signals, proportional to the number of protons), and coupling constants (splitting of signals, indicating adjacent protons).[8]
-
¹³C NMR: Provides information on the number of unique carbon environments in the molecule.[9]
Workflow for NMR Spectroscopy
Caption: Workflow for structural elucidation using NMR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[11] For structural validation, it provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.[11][12]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Step 1: Sample Introduction and Ionization
-
A dilute solution of the sample is introduced into the mass spectrometer.
-
The molecules are ionized, for example, using Electrospray Ionization (ESI), which is a soft ionization technique that typically keeps the molecule intact.
Causality: ESI is chosen for its ability to generate molecular ions (e.g., [M+H]⁺ or [M-H]⁻) with minimal fragmentation, allowing for the precise determination of the molecular weight.[11]
Step 2: Mass Analysis
-
The ions are guided into a mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap), which separates them based on their mass-to-charge ratio.
-
High-resolution instruments can measure mass with high accuracy (typically to within 5 ppm), which allows for the determination of the elemental composition.
Step 3: Fragmentation Analysis (Tandem MS/MS)
-
To gain further structural information, the molecular ion can be selected and subjected to fragmentation (e.g., through collision-induced dissociation). The masses of the resulting fragment ions are then measured.
-
The fragmentation pattern provides a "fingerprint" of the molecule and helps to piece together its structure.
Workflow for Mass Spectrometry
Caption: Workflow for molecular weight and structural analysis using mass spectrometry.
Comparative Analysis of Techniques
The choice of analytical technique depends on the specific information required, the nature of the sample, and the available resources. The following table provides a comparative overview.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Principle | X-ray diffraction from a single crystal | Nuclear spin transitions in a magnetic field | Measurement of mass-to-charge ratio of ions |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (from solution or solid) |
| Information Provided | 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packing | Connectivity, chemical environment of atoms, solution-state conformation, molecular dynamics | Exact molecular weight, elemental composition, structural fragments |
| Strengths | Unambiguous 3D structure determination[13] | Provides data on structure in a physiologically relevant state (solution)[13]; non-destructive[8] | High sensitivity (requires very little sample); rapid analysis |
| Limitations | Requires high-quality single crystals (can be a major bottleneck)[4]; provides a static, solid-state picture | Less precise for large molecules; can have overlapping signals in complex molecules | Does not provide 3D spatial arrangement; interpretation of fragmentation can be complex |
| Typical Sample Amount | < 1 mg | 1-10 mg | ng to µg |
Conclusion: An Integrated Approach for Unquestionable Validation
For the unequivocal structural validation of a new chemical entity like 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid, a single technique, while powerful, may not provide a complete picture. X-ray crystallography offers the gold standard for a definitive 3D structure in the solid state. However, its reliance on high-quality crystals can be a significant hurdle.
NMR spectroscopy serves as an indispensable tool for confirming the covalent structure and providing insight into the molecule's conformation in solution, which is often more relevant to its biological activity.[13] Mass spectrometry complements these techniques by providing rapid and highly accurate molecular weight determination and valuable fragmentation data, confirming the elemental composition and key structural motifs.[11]
Therefore, a truly self-validating system for structural elucidation employs an integrated approach. The combination of X-ray crystallography, NMR spectroscopy, and mass spectrometry provides orthogonal data that, when taken together, deliver an unquestionable and comprehensive understanding of the molecule's structure in different physical states. This multi-faceted approach is the cornerstone of modern chemical research and development.
References
-
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
Slideshare. (n.d.). Use of NMR in structure elucidation. Retrieved from [Link]
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Hu, Y. Q., Wei, Y. J., & Xu, J. (2009). 4-(2-Thienylmethyleneamino)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2635. [Link]
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Ashton, D. S., Beddell, C. R., Green, B. N., & Oliver, R. W. (1994). Rapid validation of molecular structures of biological samples by electrospray-mass spectrometry. FEBS letters, 342(1), 1-6. [Link]
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Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. [Link]
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Greenwood, M. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. [Link]
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Warren, M. R., & Dan, M. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1860. [Link]
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ACS Publications. (2023, February 1). Halogen-Bonded Thiophene Derivatives Prepared by Solution and/or Mechanochemical Synthesis. Evidence of N···S Chalcogen Bonds in Homo- and Cocrystals. Crystal Growth & Design. [Link]
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University of Waterloo. (n.d.). Using Chemical Crosslinking and Mass Spectrometry for Protein Model Validation and Fold Recognition. UWSpace. [Link]
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Al-Warhi, T., Al-Dies, A. M., Hadda, T. B., Al-Sha'lan, M. H., Al-Tamimi, A. M., & Al-Agamy, M. H. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. BMC chemistry, 18(1), 1-16. [Link]
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Royal Society of Chemistry. (n.d.). Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region. New Journal of Chemistry. [Link]
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University of California, Davis. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
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MDPI. (2022, September 30). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Retrieved from [Link]
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Beyond the Single Bench: A Comparative Guide to Inter-Laboratory Validation for Novel Chemical Entities (NCEs)
Introduction: The Reproducibility Crisis in NCE Development
In the lifecycle of a Novel Chemical Entity (NCE), the transition from a single research bench to a global manufacturing network is the most precarious phase. A method that performs flawlessly in the originating laboratory often fails catastrophically when transferred to a Contract Research Organization (CRO) or a Quality Control (QC) site.
This guide objectively compares validation strategies, focusing on the Inter-Laboratory Collaborative Study —the gold standard for proving method robustness. Unlike established pharmacopeial compounds, NCEs lack Certified Reference Materials (CRMs), making the validation process uniquely challenging. We will dissect how to bridge the gap between Single-Laboratory Validation (SLV) and full-scale ISO 5725 standardization.
Comparative Analysis: Choosing the Right Validation Tier
Not every method requires a full 10-lab collaborative study.[1] The choice depends on the regulatory phase (IND vs. NDA) and the intended scope of the method.
The Alternatives vs. The Gold Standard
| Feature | Single-Laboratory Validation (SLV) | Peer Verification (Method Transfer) | Full Inter-Laboratory Study (Collaborative) |
| Primary Goal | Confirm method works on one specific instrument/site. | Confirm method is transferable to one receiving site. | Determine global reproducibility ( |
| Participant Count | 1 Laboratory (Originator) | 2–3 Laboratories (Originator + Receiver) | 8–15 Laboratories (International/Multi-site) |
| Regulatory Phase | Early Phase (IND/Phase I-II) | Tech Transfer to CMO (Phase II-III) | Late Phase (NDA), Compendial Adoption (USP/AOAC) |
| Statistical Output | Repeatability ( | Reproducibility (Limited) | True Reproducibility ( |
| Cost & Time | Low / 2–4 Weeks | Medium / 1–2 Months | High / 6–12 Months |
| Risk | High Bias: Hidden variables (e.g., analyst technique) are not detected. | Medium Risk: Only tests specific site-to-site variables. | Low Risk: Robustness is stress-tested by diverse environments. |
Expert Insight: The "Novel Compound" Trap
For NCEs, SLV is often insufficient for NDA filings because it cannot distinguish between method capability and analyst skill. Peer Verification (USP <1224>) is a necessary intermediate step, but only the Full Inter-Laboratory Study (following ISO 5725 or AOAC Appendix D) provides the statistical confidence required to declare a method "universal."
Technical Deep Dive: Designing the Inter-Laboratory Study
To validate an NCE method across laboratories, you must construct a self-validating system. The lack of a commercial CRM means the Originating Laboratory must manufacture and characterize the "Standard" to a higher level of scrutiny than usual.
Phase 1: The "Gold Standard" Problem (Pre-Study)
-
Homogeneity Testing: Before shipping samples, the Originating Lab must prove that every vial is identical. Analyze 10 randomly selected vials in duplicate. Use one-way ANOVA; if
, the batch is homogeneous. -
Stability: NCEs are often labile. Shipping studies (simulating temperature excursions) are mandatory before the round-robin begins.
Phase 2: The Protocol Design
Do not rely on simple replicates. Use Blind Duplicates or Youden Pairs to detect analyst bias.
-
Blind Coding: Samples should be labeled randomly (e.g., "Sample A," "Sample B") so participants cannot guess the expected concentration.
-
Matrix Variation: Include the NCE in its pure form (API) and in its dosage matrix (tablet/injectable) to test extraction efficiency.
Phase 3: The Workflow Visualization
The following diagram outlines the critical path for a successful inter-lab study.
Figure 1: Critical path for Inter-Laboratory Validation. Note the feedback loop: failure in statistics requires a return to method design.
Statistical Analysis & Acceptance Criteria
The raw data from 8+ labs will be noisy. You must apply rigorous statistics to separate random error from method failure.
Step 1: Data Cleaning (Outlier Removal)
Before calculating precision, remove data that indicates gross error (spills, instrument failure).
-
Cochran’s Test: Checks for outliers in variance (precision). Identifies labs with high internal variability.
-
Grubbs’ Test: Checks for outliers in mean (accuracy). Identifies labs with significant systematic bias.
Step 2: The Horwitz Ratio (HorRat)
For NCEs, the HorRat is the ultimate arbiter of success. It compares your method's actual reproducibility (
Where
| HorRat Value | Interpretation | Action |
| 0.5 – 1.5 | Ideal. Method is robust and reproducible. | Accept Method. |
| < 0.5 | Suspiciously Good. Possible collusion or averaging of data. | Audit raw data files.[6] |
| 1.5 – 2.0 | Acceptable. Typical for complex matrices (e.g., biologicals). | Accept with caution. |
| > 2.0 | Fail. Method is not reproducible. | Redesign method or training.[2] |
Statistical Decision Tree
Figure 2: Statistical workflow for validating inter-laboratory data. Outlier removal is a prerequisite for valid ANOVA.
Protocol: Conducting the Study (Step-by-Step)
This protocol assumes an HPLC/UV assay for a Novel Chemical Entity.
-
Preparation (Originating Lab):
-
Synthesize highly pure NCE (>99.5%). Characterize via NMR, MS, and ROI to establish it as the "Primary Standard."
-
Prepare 5 blind samples: 3 concentrations of API (80%, 100%, 120% of target) and 2 matrix samples.
-
Perform homogeneity check (see Section 3).[7]
-
-
Recruitment:
-
Select 8–10 qualified laboratories.[1]
-
Crucial: Ensure all labs use equivalent instrumentation (e.g., if UPLC is required, HPLC is not a substitute).
-
-
Execution (Participant Labs):
-
Day 1: System Suitability Testing (SST). Inject Standard 5 times (
). -
Day 2: Analyze blind samples in duplicate.
-
Reporting: Report results to 3 significant figures. Do not average duplicates; report individual injection results.
-
-
Analysis (Coordinator):
References
-
ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. (2023).[10] [Link]
-
ISO 5725-1:1994.[8] Accuracy (trueness and precision) of measurement methods and results. International Organization for Standardization.[8][9][11][12][13][14] [Link]
-
AOAC Official Methods of Analysis, Appendix D: Guidelines for Collaborative Study Procedures. AOAC International.[1][6][7][8] [Link]
-
Horwitz, W. (1982). Evaluation of Analytical Methods Used for Regulation of Foods and Drugs. Analytical Chemistry, 54(1), 67A-76A. [Link]
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Safety Operating Guide
Navigating the Disposal of 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid: A Guide for Laboratory Professionals
The foundational principle of this guide is to treat 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid as a hazardous waste unless confirmed otherwise by instrumental analysis. This cautious approach ensures the highest level of safety for researchers and compliance with regulatory standards.
I. Hazard Assessment and Waste Characterization
Before initiating any disposal protocol, a thorough hazard assessment is crucial. Based on the analysis of related compounds such as 2-Amino-3-methylbenzoic acid and 3-(methylamino)benzoic acid, we can infer the potential hazards associated with 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid.
Anticipated Hazard Profile:
| Hazard Category | Potential Effects | Supporting Evidence from Related Compounds |
| Acute Toxicity (Oral) | Harmful if swallowed. | SDS for 2-Amino-3-methylbenzoic acid and Benzoic acid, 3-amino-, methyl ester list it as Category 4 Acute oral toxicity.[2][3] |
| Skin Corrosion/Irritation | Causes skin irritation. | SDS for 2-Amino-3-methylbenzoic acid and Benzoic acid, 3-amino-, methyl ester classify it as a Category 2 skin irritant.[2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | SDS for 2-Amino-3-methylbenzoic acid and Benzoic acid, 3-amino-, methyl ester classify it as a Category 2 eye irritant.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | SDS for 3-(methylamino)benzoic acid and Benzoic acid, 3-amino-, methyl ester indicate it may cause respiratory irritation.[3][4] |
| Environmental Hazards | Potentially harmful to aquatic life. | Benzoic acid, a parent structure, can be moderately toxic to aquatic organisms and may form persistent organic pollutants under certain conditions.[5] |
Given these potential hazards, all waste containing this compound, including pure substance, solutions, and contaminated materials, must be handled as hazardous waste.
II. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid. The cornerstone of this process is direct and ongoing communication with your institution's Environmental Health and Safety (EHS) department.
Step 1: Consultation with Institutional EHS
Your primary and most critical action is to contact your organization's EHS office. They will provide specific directives based on your facility's waste management programs and local, state, and federal regulations. The EHS department will have the final say on the disposal pathway for this compound.
Step 2: Waste Segregation
Proper segregation is essential to prevent dangerous chemical reactions.[6]
-
Solid Waste: Collect unadulterated solid 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid and contaminated disposable labware (e.g., gloves, weighing paper, pipette tips) in a designated, sealed container.
-
Liquid Waste:
-
Organic Solvents: Solutions of the compound in non-halogenated organic solvents should be collected in a dedicated "Flammable Organic Waste" container.
-
Aqueous Solutions: Aqueous solutions should be collected separately. Do not dispose of them down the drain.[7] The pH of the aqueous waste should be determined and neutralized if necessary, as directed by your EHS office.
-
-
Incompatible Wastes: Do not mix this compound with strong oxidizing agents or strong bases, as these are common incompatibilities for benzoic acid derivatives.[2]
Step 3: Containerization and Labeling
Proper containment and clear labeling are critical for safe storage and transport.
-
Container Selection: Use chemically resistant containers that are in good condition and have secure, leak-proof lids. For liquid waste, leave approximately 10% headspace to allow for vapor expansion.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid," and the approximate concentration and quantity. Also, include the date accumulation started.
Step 4: Storage of Waste
Store waste in a designated satellite accumulation area that is:
-
Close to the point of generation.
-
Under the direct supervision of laboratory personnel.
-
Clearly marked with a "Hazardous Waste" sign.
-
In a well-ventilated area, away from heat sources and direct sunlight.
Step 5: Final Disposal
The ultimate disposal of the hazardous waste will be managed by your institution's EHS-approved hazardous waste contractor. The most probable disposal method for this type of organic compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
Decision-Making Workflow for Disposal
The following diagram illustrates the logical flow for determining the appropriate disposal path for 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid.
Caption: Decision workflow for the disposal of 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid.
III. Spill Management and Decontamination
Accidents can happen, and a clear plan for managing spills is essential.
For a Small Spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment and Cleanup: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Label the container with the spilled material and dispose of it as hazardous waste.
Decontamination of Glassware:
Due to the presence of the thienyl group, which can be malodorous, special decontamination procedures for glassware are recommended.[8]
-
Initial Rinse: Rinse the glassware with a suitable solvent to remove the bulk of the compound. Collect this rinse as hazardous waste.
-
Bleach Bath: Immerse the glassware in a freshly prepared 10% bleach solution and allow it to soak for at least 24 hours in a well-ventilated area or fume hood. This will help to oxidize any residual odorous sulfur compounds.
-
Final Cleaning: After the bleach soak, wash the glassware with soap and water as per standard laboratory procedure.
Experimental Workflow for Decontamination
The following diagram outlines the step-by-step process for decontaminating glassware that has been in contact with 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid.
Caption: Workflow for the decontamination of laboratory glassware.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance tailored to your specific circumstances.
References
-
Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available from: [Link]
-
MSDS of 3-(methylamino)benzoic acid. Capot Chemical Co., Ltd. Available from: [Link]
-
3-AMINO BENZOIC ACID - Oxford Lab Fine Chem LLP. Available from: [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 26). Available from: [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. Available from: [Link]
-
A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. (2023). Heliyon, 9(9), e19643. Available from: [Link]
-
How to Work with Thiols-General SOP - Department of Chemistry : University of Rochester. Available from: [Link]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
